STING antagonist 1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C31H30FN7 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
5-[5-cyclopropyl-4-[2-[(2R)-2-fluoro-2-phenylethyl]indazol-4-yl]-1-methylimidazol-2-yl]-6-ethyl-2-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C31H30FN7/c1-4-26-23(15-21-16-37(2)36-30(21)33-26)31-34-28(29(38(31)3)20-13-14-20)22-11-8-12-27-24(22)17-39(35-27)18-25(32)19-9-6-5-7-10-19/h5-12,15-17,20,25H,4,13-14,18H2,1-3H3/t25-/m0/s1 |
InChIキー |
FAPBKTWPKZYLPU-VWLOTQADSA-N |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Core Mechanism of Action of STING Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of STING (Stimulator of Interferon Genes) antagonists, a promising class of therapeutics for autoimmune and inflammatory diseases. This document details the molecular interactions, summarizes key quantitative data, outlines experimental protocols for their characterization, and visualizes the critical signaling pathways and inhibitory mechanisms.
The STING Signaling Pathway: A Primer
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage.[1] Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[1] This binding event triggers a cascade of downstream signaling events:
-
STING Translocation: Ligand-bound STING translocates from the ER to the Golgi apparatus.[3]
-
Palmitoylation and Oligomerization: At the Golgi, STING undergoes palmitoylation at cysteine residues (Cys88 and Cys91), a crucial post-translational modification that facilitates its multimerization.[4][5]
-
TBK1 Recruitment and Activation: The STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[6]
-
IRF3 and NF-κB Activation: Activated TBK1 phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation, where it drives the expression of type I interferons (IFN-I), such as IFN-β.[7][8] STING signaling also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[9]
Mechanisms of STING Antagonism
STING antagonists are small molecules designed to inhibit this signaling pathway at various key steps. They can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.
Covalent STING Antagonists
Covalent inhibitors form an irreversible bond with their target protein, often leading to potent and sustained inhibition. Several covalent STING antagonists have been identified that target specific cysteine residues within the STING protein.
A primary mechanism of these antagonists is the inhibition of STING palmitoylation . By covalently modifying Cys91 in the transmembrane domain of STING, these compounds prevent the necessary post-translational modification required for STING oligomerization and subsequent downstream signaling.[4][10][11] This effectively traps STING in a signaling-incompetent state.[4]
Key Covalent Antagonists:
-
H-151, C-176, and C-178: These nitrofuran-containing compounds were among the first identified covalent STING inhibitors. They selectively target Cys91, blocking palmitoylation and consequently inhibiting STING-mediated IFN-β production.[4][12][13]
-
BB-Cl-amidine: This compound inhibits STING oligomerization by modifying Cys148.[14]
Non-Covalent STING Antagonists
Non-covalent inhibitors bind reversibly to their target. A major class of non-covalent STING antagonists functions by directly competing with the natural ligand, cGAMP, for binding to the cyclic dinucleotide (CDN) binding pocket of STING. By occupying this pocket, these antagonists lock the STING dimer in an open, inactive conformation, thereby preventing the conformational changes required for its activation and translocation.[2][14][15]
Key Non-Covalent Antagonists:
-
SN-011: This potent antagonist binds to the CDN-binding pocket of STING with high affinity, effectively outcompeting cGAMP. This stabilizes the inactive conformation of STING and inhibits downstream signaling.[15]
-
Compound 18: This is another example of an orthosteric STING inhibitor that binds to the CDN-binding pocket.[15][16]
Quantitative Data for STING Antagonists
The potency of STING antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays or their binding affinity (Kd) to the STING protein. The following table summarizes publicly available data for some representative STING antagonists.
| Antagonist | Mechanism of Action | Target Species | Assay System | IC50 Value | Binding Affinity (Kd) | Reference |
| H-151 | Covalent (Cys91) | Mouse | MEFs (IFNβ expression) | ~138 nM | - | [14][15] |
| Mouse | BMDMs (IFNβ expression) | ~109.6 nM | - | [15] | ||
| Human | HFFs (IFNβ expression) | ~134.4 nM | - | [15] | ||
| C-170 | Covalent (Cys91) | - | - | - | - | [8] |
| C-176 | Covalent (Cys91) | - | - | - | - | [13] |
| SN-011 | Non-covalent (CDN pocket) | Mouse | MEFs (IFNβ expression) | 127.5 nM | - | [14][15] |
| Mouse | BMDMs (IFNβ expression) | 107.1 nM | - | [14] | ||
| Human | HFFs (IFNβ expression) | 502.8 nM | 4.03 nM | [14][15] | ||
| Compound 18 | Non-covalent (CDN pocket) | Human | HAQ STING cGAMP displacement | 68 nM | - | [16] |
| diABZI-i (STING-IN-6) | Non-covalent | Human | PBMCs (cGAMP-induced IFNβ) | 49 nM | - | [16] |
| LB244 | Irreversible | Human | THP1 dual cells (STING signaling) | 0.8 µM | - | [17] |
| [131I]I-NFIP | Covalent | - | Cell-based assay | 7.56 nM | - | [8] |
| HSD1077 | - | Murine | RAW macrophages (Type-I IFN) | 20 nM | - | [18] |
| Human | THP-1 monocytes (Type-I IFN) | 20 nM | - | [18] |
Experimental Protocols
The characterization of STING antagonists involves a variety of in vitro assays to determine their mechanism of action and potency. Below are detailed methodologies for key experiments.
STING Reporter Gene Assay
This assay is widely used to screen for and quantify the activity of STING modulators by measuring the induction of a reporter gene (e.g., luciferase) under the control of an IFN-I-inducible promoter, such as the ISRE (Interferon-Stimulated Response Element) from the ISG54 gene.[19][20]
-
Cell Line: HEK293T cells are commonly used as they are readily transfectable. These cells are co-transfected with plasmids expressing STING, an IFN-β promoter-luciferase reporter, and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.[13][21] Alternatively, stable reporter cell lines, such as THP1-Dual™ cells (InvivoGen), which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter, can be used.[22]
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the STING antagonist for 1-2 hours.
-
Stimulate the STING pathway by adding a STING agonist, such as 2'3'-cGAMP (1-10 µg/mL), or by transfecting with dsDNA.[20][23]
-
Incubate for 18-24 hours.
-
Measure the reporter gene activity (e.g., luminescence or colorimetric signal from SEAP).
-
-
Data Analysis: The percentage of inhibition is calculated relative to the stimulated control (no antagonist). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.[20]
Cytokine Quantification
This assay directly measures the production of key cytokines, such as IFN-β and TNF-α, which are downstream effectors of STING signaling.
-
Methods:
-
Quantitative PCR (qPCR): Measures the mRNA expression levels of cytokine genes.[18][24]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Quantifies the concentration of secreted cytokines in the cell culture supernatant.[15][25]
-
Multiplex Immunoassays (e.g., MSD V-PLEX): Allows for the simultaneous quantification of multiple cytokines from a single sample.[1]
-
-
Procedure (for ELISA):
-
Seed cells (e.g., THP-1 monocytes or primary peripheral blood mononuclear cells (PBMCs)) in a 24- or 96-well plate.
-
Treat the cells with the STING antagonist.
-
Stimulate with a STING agonist.
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol to determine the cytokine concentration.
-
Western Blotting for STING Pathway Activation
Western blotting is used to detect the phosphorylation of key signaling proteins in the STING pathway, which is indicative of its activation state.
-
Key Proteins to Analyze:
-
Phospho-STING (pSTING)
-
Phospho-TBK1 (pTBK1)
-
Phospho-IRF3 (pIRF3)
-
-
Procedure:
-
Treat cells with the STING antagonist and then stimulate with a STING agonist for a shorter duration (e.g., 1-4 hours) to capture peak phosphorylation events.[23]
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of STING, TBK1, and IRF3.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[23][26]
-
STING Palmitoylation Assay
This assay is crucial for characterizing covalent inhibitors that target STING palmitoylation.
-
Method: Acyl-biotin exchange (ABE) chemistry or metabolic labeling with [3H]-palmitate can be used.[27][28]
-
Procedure (Metabolic Labeling):
-
Starve cells for a short period.
-
Incubate the cells with [3H]-palmitate.
-
Stimulate the cells with a STING agonist in the presence or absence of the antagonist.
-
Lyse the cells and immunoprecipitate STING.
-
Analyze the immunoprecipitates by SDS-PAGE and autoradiography to detect the incorporation of [3H]-palmitate.[27]
-
STING Oligomerization Assay
This assay assesses the ability of antagonists to inhibit the formation of STING multimers, a critical step in its activation.
-
Method: Non-reducing SDS-PAGE or Blue Native PAGE (BN-PAGE) followed by Western blotting for STING.[4][29]
-
Procedure:
-
Express STING in a suitable cell line (e.g., HEK293T).
-
Treat with the antagonist and then activate STING with cGAMP.
-
Lyse the cells under non-reducing conditions.
-
Separate the lysates on a non-reducing SDS-PAGE or BN-PAGE gel.
-
Perform a Western blot to detect STING monomers, dimers, and higher-order oligomers.[29]
-
Visualizing STING Antagonist Mechanisms
The following diagrams, generated using the Graphviz DOT language, illustrate the STING signaling pathway and the points of intervention by different classes of antagonists.
Caption: The canonical cGAS-STING signaling pathway.
Caption: Mechanisms of action of covalent and non-covalent STING antagonists.
Caption: General experimental workflow for characterizing STING antagonists.
References
- 1. Quantification of selected cytokines ( IFN-gamma, IL-1beta, IL-2, IL-4, IL-6, IL-8, IL-10, IL-12p70, Il-13, TNF-alfa) in DBS and plasma using MSD V-PLEX platform â Vitas Analytical Services [vitas.no]
- 2. STING/ISRE Reporter Lentivirus (STING Assay) | LipExoGen [lipexogen.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labhoo.com [labhoo.com]
- 6. Post-Translational Modifications of STING: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of 131I/18F-Labeled Covalent Small-Molecule Inhibitors for STING Status Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ultrasensitive Quantification of Cytokine Proteins in Single Lymphocytes From Human Blood Following ex-vivo Stimulation [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Profile of STING agonist and inhibitor research: a bibliometric analysis [frontiersin.org]
- 12. Preclinical Evaluation of 131I/18F-Labeled Covalent Small-Molecule Inhibitors for STING Status Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. STING antagonists, synthesized via Povarov–Doebner type multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. invivogen.com [invivogen.com]
- 23. benchchem.com [benchchem.com]
- 24. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. bio-rad.com [bio-rad.com]
- 27. researchgate.net [researchgate.net]
- 28. Pulsed Electric Fields Induce STING Palmitoylation and Polymerization Independently of Plasmid DNA Electrotransfer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Structural Biology of a Potent STING Antagonist: A Technical Guide to the Binding Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology of the STING (Stimulator of Interferon Genes) antagonist binding pocket. As the development of STING modulators for therapeutic intervention in autoimmune diseases and cancer continues to be an area of intense research, a comprehensive understanding of the antagonist binding site is paramount. This document will focus on the cyclic dinucleotide (CDN) binding pocket, the primary target for a significant class of STING inhibitors. While specific structural data for a compound denoted as "STING antagonist 1" is not publicly available, this guide will utilize the well-characterized antagonist, Sting-IN-4 (also known as compound 18) , as a representative example to elucidate the key structural features and molecular interactions that govern antagonist binding.
The STING Signaling Pathway: A Target for Therapeutic Intervention
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage.[1] Upon activation, STING undergoes a significant conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2][3] TBK1 then phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent induction of type I interferons and other pro-inflammatory cytokines.[4][5] While essential for host defense, aberrant activation of the STING pathway can lead to autoimmune and inflammatory diseases.[6][7] Consequently, the development of STING antagonists is a promising therapeutic strategy for these conditions.
The STING Antagonist Binding Pocket: A Structural Overview
The majority of competitive STING antagonists, including Sting-IN-4, target the cyclic dinucleotide (CDN) binding pocket located in the C-terminal domain (CTD) of the STING dimer.[4][6][8] This pocket is a deep, symmetrical cleft formed at the interface of the two STING protomers. The binding of antagonists to this site locks the STING dimer in an "open," inactive conformation, preventing the conformational changes required for downstream signaling.[1][4][6]
The crystal structure of human STING in complex with Sting-IN-4 (PDB ID: 6MX3) reveals the precise molecular interactions that anchor the antagonist within the binding pocket.[8] Two molecules of Sting-IN-4 bind symmetrically within the CDN binding cleft, with each molecule primarily interacting with one protomer while also making contact with the other.[8]
Key Interacting Residues:
The binding of Sting-IN-4 is predominantly driven by hydrophobic interactions and van der Waals forces.[8] The inhibitor settles into a hydrophobic pocket formed by residues from both STING monomers.[8]
| Interacting Residue | Monomer | Type of Interaction |
| Tyr167 | A & B | π-π stacking with the aromatic rings of the antagonist. |
| Val147 | A & B | Hydrophobic interactions. |
| Ile235 | A & B | Hydrophobic interactions. |
| Arg238 | A & B | Cation-π and hydrophobic interactions. |
| Thr263 | A & B | Potential hydrogen bonding and hydrophobic interactions. |
| Thr267 | A & B | Hydrophobic interactions. |
Table 1: Key amino acid residues in the human STING CDN binding pocket interacting with Sting-IN-4. Interactions are symmetrical for both monomers (A and B) of the STING dimer.
Quantitative Data for STING Antagonists
The potency of STING antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%.
| Antagonist | Target | Assay Type | IC50 | Reference |
| STING antagonist-1 | Human STING | HTRF | 3.8 nM | MedChemExpress |
| Sting-IN-4 (Cpd 18) | Human STING | Cellular IFN-β reporter | ~11 µM | [6] |
| SN-011 | Human STING | Cellular IFN-β reporter | ~500 nM | [6] |
| SN-011 | Mouse STING | Cellular IFN-β reporter | ~100 nM | [6] |
| H-151 | Mouse STING | Cellular IFN-β reporter | ~100 nM | [6] |
| C-176 | Mouse STING | Cellular IFN-β reporter | Inactive on human STING | [6] |
Table 2: Comparative inhibitory activities of various STING antagonists.
Experimental Protocols
Detailed methodologies are crucial for the successful structural and functional characterization of STING-antagonist interactions. The following are generalized protocols based on established methods in the field.
Human STING C-Terminal Domain (CTD) Expression and Purification
This protocol describes the expression and purification of the human STING CTD (residues 139-379), which is commonly used for structural and biophysical studies. To enhance protein stability and solubility, specific mutations (e.g., G230A, H232R, R293Q) are often introduced.[8]
-
Expression: The gene encoding the human STING CTD is cloned into a bacterial expression vector (e.g., pET vector with an N-terminal His-tag). The plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol). The cells are lysed by sonication on ice.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove unbound proteins. The His-tagged STING protein is then eluted with an elution buffer (lysis buffer with 250 mM imidazole).
-
Ion-Exchange Chromatography: The eluted protein is further purified by ion-exchange chromatography (e.g., using a HiTrap Q column) to separate the protein from nucleic acid contaminants and other impurities.
-
Size-Exclusion Chromatography: As a final purification step, the protein is subjected to size-exclusion chromatography (e.g., using a Superdex 200 column) to obtain a highly pure and homogenous protein sample. The protein is eluted in a buffer suitable for downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
X-ray Crystallography of STING-Antagonist Complex
This protocol outlines the general steps for obtaining a crystal structure of the STING CTD in complex with an antagonist.
-
Complex Formation: The purified STING CTD is concentrated to 5-10 mg/mL. The antagonist, dissolved in a suitable solvent like DMSO, is added to the protein solution at a molar excess (e.g., 1:3 protein to ligand ratio) and incubated on ice for at least 30 minutes.[9]
-
Crystallization Screening: The protein-ligand complex is subjected to crystallization screening using the vapor diffusion method (hanging or sitting drop).[8] Small drops of the complex are mixed with a variety of crystallization screen solutions and equilibrated against a larger reservoir of the screen solution.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The diffraction data are processed, and the structure is solved using molecular replacement with a known STING structure as the search model. The antagonist is then built into the electron density map, and the entire structure is refined.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This competitive binding assay is used to determine the binding affinity of unlabelled compounds to STING.
-
Reagents: The assay utilizes a terbium cryptate-labeled anti-His-tag antibody, a d2-labeled STING ligand (e.g., a labeled cGAMP analog), and His-tagged STING protein.
-
Assay Principle: In the absence of a competing compound, the binding of the d2-labeled ligand to the His-tagged STING, which is in proximity to the terbium-labeled antibody, results in a high FRET (Förster Resonance Energy Transfer) signal. Unlabeled antagonists compete with the d2-labeled ligand for binding to STING, leading to a decrease in the FRET signal.
-
Procedure: The assay is typically performed in a low-volume 384-well plate.
-
A dilution series of the test antagonist is prepared.
-
The antagonist dilutions are added to the wells.
-
His-tagged STING protein is added.
-
A pre-mixed solution of the anti-His-tag-Tb antibody and the d2-labeled STING ligand is added.
-
The plate is incubated at room temperature for a specified time (e.g., 1-2 hours).
-
The HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the HTRF signal against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The structural elucidation of the STING antagonist binding pocket, exemplified by the interactions of Sting-IN-4, provides a critical framework for the rational design of novel and more potent inhibitors. The detailed understanding of the key hydrophobic and polar interactions within the CDN binding site allows for the targeted modification of antagonist scaffolds to improve affinity and selectivity. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the structure-activity relationships of new STING antagonists, ultimately paving the way for the development of effective therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of STING in Neuroinflammatory Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) signaling pathway, a cornerstone of the innate immune system, has emerged as a critical player in the pathogenesis of a spectrum of neuroinflammatory disorders. Initially recognized for its role in detecting cytosolic DNA from invading pathogens, it is now evident that STING activation by self-derived DNA fragments, often released during cellular stress and mitochondrial dysfunction, can trigger a cascade of inflammatory responses within the central nervous system (CNS). This aberrant activation is increasingly implicated in the initiation and progression of debilitating neurological conditions, including Multiple Sclerosis (MS), Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth exploration of the multifaceted role of STING in these disorders, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and workflows to aid researchers and drug development professionals in this rapidly evolving field.
STING Signaling Pathways in the CNS
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), a second messenger produced by cGMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA). This binding event induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2]
Recent evidence has also uncovered non-canonical STING activation mechanisms that are particularly relevant in the CNS. For instance, in the context of Multiple Sclerosis, neuronal STING can be activated independently of the cGAS-dsDNA axis. This process is triggered by a combination of interferon-gamma (IFN-γ) and glutamate (B1630785) excitotoxicity.[3] IFN-γ induces STING expression in neurons, where it is initially held inactive at the ER by Stromal Interaction Molecule 1 (STIM1). Subsequent glutamate-induced calcium signaling causes STIM1 to detach, allowing STING to traffic to the Golgi and become activated.[1][3] This non-canonical pathway leads to autophagy-dependent degradation of Glutathione Peroxidase 4 (GPX4), inducing ferroptosis, a form of iron-dependent cell death.[3]
Canonical cGAS-STING Signaling Pathway
Caption: Canonical cGAS-STING signaling pathway.
Non-Canonical STING Signaling in Neurons
Caption: Non-canonical STING signaling in neurons.
Quantitative Data on STING in Neuroinflammatory Disorders
The following tables summarize quantitative findings from various studies investigating the role of STING in neuroinflammatory diseases.
Table 1: STING Pathway Expression and Activation in Human Neuroinflammatory Diseases
| Disease | Brain Region / Cell Type | Analyte | Change vs. Control | Method | Reference |
| Multiple Sclerosis | Acute Lesions (Endothelial cells & Neurons) | STING protein | Increased | Immunohistochemistry | [4][5] |
| Chronic Lesions & NAWM | STING protein | Low levels | Immunohistochemistry | [4] | |
| Relapsing-Remitting (PBMCs) | STING mRNA | Decreased during relapse | Gene Expression Analysis | [6][7] | |
| Alzheimer's Disease | Post-mortem Brain (Endothelial cells & Neurons) | STING protein | Increased | Immunohistochemistry | [5][8] |
| Post-mortem Brain (Cortex) | p-STING, p-TBK1, p-p65, p-IRF3 | Increased | Western Blot | [9] | |
| Parkinson's Disease | Post-mortem Brain (Endothelial cells & Neurons) | STING protein | Increased | Immunohistochemistry | [5] |
| Amyotrophic Lateral Sclerosis | Post-mortem Brain (Endothelial cells & Neurons) | STING protein | Increased | Immunohistochemistry | [5] |
| Spinal Cord | cGAMP | Elevated | Not Specified | [7] |
Table 2: STING Pathway Modulation in Animal Models of Neuroinflammatory Diseases
| Disease Model | Animal Model | Treatment/Genetic Modification | Outcome Measure | Result | Reference |
| Multiple Sclerosis (EAE) | Mouse | STING inhibitor (C-176 or H-151) | Clinical disease score, Neuronal loss | Reduced | [3] |
| Parkinson's Disease (MPTP) | Mouse | STING inhibitor (C-176) | Dopaminergic neurodegeneration | Reduced | [1] |
| Parkinson's Disease (α-syn PFF) | Mouse | STING knockout | Motor deficits, Dopaminergic neuron loss | Protected from deficits and loss | [10] |
| Alzheimer's Disease (5xFAD) | Mouse | STING inhibitor (H-151) | Aβ-induced IL-6 production in microglia | Decreased | [8] |
| Alzheimer's Disease (5xFAD) | Mouse | cGAS knockout | Cognitive impairment, Aβ pathology | Alleviated | [11] |
| ALS (C9orf72 model) | Mouse | STING inhibitor (H-151) | ISG expression in PBMCs | Suppressed | [12] |
| Traumatic Brain Injury (CCI) | Mouse | STING knockout | Lesion size | Reduced | [2] |
Table 3: Pharmacological Inhibitors of STING
| Inhibitor | Target | IC50 | Cell/Assay System | Reference |
| H-151 | Covalent STING antagonist | 0.14 µM | RAW-Lucia™ ISG cells | [1] |
| 0.39 µM | THP1-Dual™ cells | [1] | ||
| C-176 | STING palmitoylation inhibitor | Not specified | Not specified | [1] |
| SN-011 | Binds CDN-binding pocket | Not specified | Not specified | [1] |
| PF-06928125 | cGAS inhibitor | Not specified | Not specified | [13] |
| STF-1084 | ENPP1 inhibitor | 149 ± 20 nM | cGAMP-Luc assay | [14] |
| QS1 | ENPP1 inhibitor | 1.59 ± 0.07 µM | cGAMP-Luc assay | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of the STING pathway in neuroinflammatory disorders.
Immunohistochemistry (IHC) for STING in Brain Tissue
Objective: To visualize and quantify the expression and localization of STING protein in brain sections.
Materials:
-
4% Paraformaldehyde (PFA) fixed, paraffin-embedded or frozen brain sections (10-40 µm)
-
Primary antibody: Rabbit anti-STING (e.g., Cell Signaling Technology #13647, clone D2P2F)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Normal goat serum
-
Phosphate-buffered saline (PBS)
-
0.1% Triton X-100 in PBS (PBS-T)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections):
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 min each).
-
Rinse in distilled water (2 x 3 min).
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash sections with PBS (3 x 5 min).
-
Incubate sections in blocking buffer (e.g., 10% normal goat serum in PBS-T) for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-STING antibody diluted in blocking buffer (e.g., 1:50) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash sections with PBS-T (3 x 5 min).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash sections with PBS-T (3 x 5 min).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash sections with PBS (3 x 5 min).
-
Visualize the staining by incubating with DAB substrate solution until a brown precipitate forms.
-
-
Counterstaining and Mounting:
-
Rinse slides in distilled water.
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Workflow Diagram:
Caption: Immunohistochemistry workflow for STING protein detection.
Western Blotting for STING Pathway Proteins in Microglia
Objective: To quantify the levels of STING and downstream signaling proteins (e.g., p-TBK1, p-IRF3) in microglial cell lysates.
Materials:
-
Primary microglial cell cultures or BV2 cell line
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse microglia in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 min).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 min).
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Workflow Diagram:
Caption: Western blotting workflow for STING pathway proteins.
cGAMP ELISA in Brain Homogenates
Objective: To quantify the concentration of cGAMP, the second messenger that activates STING, in brain tissue.
Materials:
-
Brain tissue samples
-
Lysis buffer (as recommended by the ELISA kit manufacturer)
-
Competitive cGAMP ELISA kit (e.g., Arbor Assays DetectX® K067-H)
-
Plate reader
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
ELISA:
-
Follow the manufacturer's protocol for the competitive ELISA. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding a cGAMP-enzyme conjugate.
-
Incubating to allow competition for antibody binding.
-
Washing to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve and calculate the cGAMP concentration in the samples. The signal is inversely proportional to the amount of cGAMP.
-
Logical Relationship Diagram:
Caption: Principle of competitive ELISA for cGAMP detection.
Conclusion
The burgeoning field of STING-mediated neuroinflammation presents both a significant challenge and a promising therapeutic opportunity. The evidence strongly indicates that dysregulated STING signaling is a common thread in the pathology of several major neurodegenerative diseases. By understanding the intricate molecular mechanisms, employing robust experimental models, and leveraging quantitative data, researchers and drug development professionals can pave the way for novel therapeutic strategies aimed at modulating this critical innate immune pathway. The methodologies and data presented in this guide are intended to serve as a valuable resource for advancing these efforts and ultimately, for developing effective treatments for patients suffering from these devastating disorders.
References
- 1. Frontiers | STING-mediated neuroinflammation: a therapeutic target in neurodegenerative diseases [frontiersin.org]
- 2. jneurosci.org [jneurosci.org]
- 3. Neuronal STING activation mediates inflammation-induced neurodegeneration via ferroptosis pathways in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STING-Triggered CNS Inflammation in Human Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STING-IFN-β-Dependent Axis Is Markedly Low in Patients with Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Complexity of the cGAS-STING Pathway in CNS Pathologies [frontiersin.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. STING mediates neurodegeneration and neuroinflammation in nigrostriatal α-synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. C9orf72 in myeloid cells suppresses STING-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the STING Pathway: A Technical Guide to the Structure-Activity Relationship of STING Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA. While its activation is crucial for anti-tumor and anti-pathogen immunity, aberrant or chronic STING activation is implicated in the pathogenesis of a range of autoimmune and inflammatory diseases. This has spurred significant interest in the discovery and development of small molecule STING antagonists as potential therapeutics. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of STING antagonists, detailed experimental protocols for their characterization, and visual representations of the key biological and experimental processes.
The cGAS-STING Signaling Pathway: A Target for Therapeutic Intervention
The canonical cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA, leading to the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, a transmembrane protein primarily localized on the endoplasmic reticulum (ER).[1][2] This binding event induces a conformational change in the STING dimer, triggering its translocation from the ER to the Golgi apparatus.[1][2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2]
References
The Role of STING Palmitoylation in Downstream Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) protein is a central adaptor in the innate immune system, orchestrating the production of type I interferons (IFNs) and other inflammatory cytokines in response to cytosolic double-stranded DNA (dsDNA). This pathway is critical for host defense against viruses and bacteria, but its aberrant activation is also implicated in various autoinflammatory diseases. The activity of STING is tightly regulated by a series of post-translational modifications (PTMs), among which S-palmitoylation has emerged as a critical checkpoint for signal transduction.
Palmitoylation is a reversible lipid modification that involves the attachment of a 16-carbon palmitic acid to cysteine residues via a thioester bond. This process increases the hydrophobicity of a protein, influencing its subcellular localization, protein-protein interactions, and stability. For STING, palmitoylation is not a static modification but a dynamic event that is essential for its activation and the subsequent recruitment of downstream signaling components.[1][2][3]
This technical guide provides an in-depth overview of the role of STING palmitoylation in downstream signaling. It summarizes key quantitative data, details the experimental protocols used to study this phenomenon, and presents visual diagrams of the associated molecular pathways and workflows.
The Canonical cGAS-STING Signaling Pathway
The cGAS-STING pathway is the primary mechanism for detecting cytosolic dsDNA. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger 2′3′-cyclic GMP-AMP (cGAMP).[4][5] cGAMP then binds to STING, which resides on the endoplasmic reticulum (ER) as a dimer.[4][6] This binding event induces a conformational change in STING, triggering its translocation from the ER through the Golgi apparatus.[1][4] It is within the Golgi that STING undergoes critical post-translational modifications, including palmitoylation, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[7][8] Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[9][10] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of the gene encoding IFN-β and other interferon-stimulated genes (ISGs).[10]
The Critical Role of STING Palmitoylation
Upon activation by cGAMP, STING traffics from the ER to the Golgi.[1][4] Within the trans-Golgi network (TGN), STING undergoes palmitoylation on two conserved, membrane-proximal cysteine residues: Cys88 and Cys91 .[1][11] This modification is essential for the activation of downstream signaling.[1][2]
The attachment of palmitate moieties promotes the clustering of STING into lipid raft microdomains within the TGN.[12][13] These clusters serve as signaling scaffolds that facilitate the recruitment and high-density concentration of TBK1.[7][12] This proximity is thought to enable the autophosphorylation and activation of TBK1, which then phosphorylates STING itself on Serine 366 (in human STING).[8][14] This phosphorylated C-terminal tail of STING creates a specific docking site for IRF3, which is then efficiently phosphorylated by the now-active TBK1.[9][10][15]
Inhibition of STING palmitoylation, either through chemical inhibitors like 2-bromopalmitate (2-BP) or by mutating the Cys88/91 residues to serine (C88/91S), completely abolishes the type I interferon response.[1][2] While the C88/91S mutant of STING can still translocate to the Golgi upon stimulation, it fails to form clusters, recruit TBK1, or activate IRF3, demonstrating that palmitoylation is a crucial step that occurs post-translocation and is indispensable for signal transduction.[1][2]
Quantitative Impact of Palmitoylation on Downstream Signaling
The necessity of palmitoylation for STING function is underscored by quantitative experimental data. The inhibition of this single post-translational modification leads to a near-complete shutdown of the downstream signaling cascade. The following tables summarize findings from key studies, illustrating the dramatic effect of blocking STING palmitoylation.
Table 1: Effect of Palmitoylation Inhibitors on STING-Mediated Signaling
| Cell Type | Stimulant | Inhibitor (Concentration) | Downstream Readout | Result | Reference |
|---|---|---|---|---|---|
| emsCOS-1 | DMXAA | 2-BP (50 µM) | IFN-β mRNA | >95% reduction in expression | [2][16] |
| Primary MEFs | ISD | 2-BP (50 µM) | IFN-β mRNA | ~90% reduction in expression | [2][16] |
| BMDMs | ISD | 2-BP (50 µM) | IFN-β mRNA | ~80% reduction in expression | [2][16] |
| HEK293T | STING (SAVI mutant) | 2-BP (50 µM) | ISRE-Luciferase Activity | >90% reduction in activity | [13] |
| HEK293T | STING (SAVI mutant) | 2-BP (50 µM) | IFN-β-Luciferase Activity | >95% reduction in activity | [13] |
| Myoblasts | pDNA Electrotransfer | H-151 (1 µM) | IFN-β Secretion | Significant reduction | [17] |
| Myoblasts | pDNA Electrotransfer | 2-BP (50 µM) | IFN-β Secretion | >90% reduction (p < 0.001) |[17] |
DMXAA: 5,6-dimethylxanthenone-4-acetic acid; 2-BP: 2-bromopalmitate; MEFs: Mouse Embryonic Fibroblasts; ISD: Interferon-stimulatory DNA; BMDMs: Bone Marrow-Derived Macrophages; SAVI: STING-associated vasculopathy with onset in infancy; ISRE: Interferon-stimulated response element; pDNA: plasmid DNA.
Table 2: Comparison of Wild-Type (WT) vs. Palmitoylation-Deficient (C88/91S) STING
| Cell Type | Readout | Condition | Result | Reference |
|---|---|---|---|---|
| COS-1 cells | IFN-β mRNA | WT STING + DMXAA | ~12-fold induction | [2][16] |
| COS-1 cells | IFN-β mRNA | C88/91S STING + DMXAA | No significant induction | [2][16] |
| Sting-/- MEFs | IFN-β mRNA | Reconstituted with WT STING + ISD | Strong induction | [1][2] |
| Sting-/- MEFs | IFN-β mRNA | Reconstituted with C88/91S STING + ISD | No induction | [1][2] |
| Sting-/- MEFs | TBK1 Phosphorylation | Reconstituted with WT STING + HSV-1 | Phosphorylation detected at 3-6h | [1][18] |
| Sting-/- MEFs | TBK1 Phosphorylation | Reconstituted with C88/91S STING + HSV-1 | No phosphorylation detected | [1][18] |
| Sting-/- MEFs | IRF3 Phosphorylation | Reconstituted with WT STING + HSV-1 | Phosphorylation detected at 3-6h | [1][18] |
| Sting-/- MEFs | IRF3 Phosphorylation | Reconstituted with C88/91S STING + HSV-1 | No phosphorylation detected | [1][18] |
| Sting-/- MEFs | HSV-1 Replication | Reconstituted with WT STING | Replication suppressed | [1][18] |
| Sting-/- MEFs | HSV-1 Replication | Reconstituted with C88/91S STING | Replication comparable to control |[1][18] |
HSV-1: Herpes Simplex Virus-1.
Experimental Protocols
Investigating STING palmitoylation requires specialized biochemical techniques. This section provides detailed methodologies for three key experimental approaches.
Protocol 1: Detection of STING Palmitoylation by Acyl-Resin Assisted Capture (Acyl-RAC)
Acyl-RAC is a method to enrich for palmitoylated proteins from cell or tissue lysates. It involves blocking free cysteine thiols, cleaving the palmitate-cysteine thioester bond with hydroxylamine (B1172632) (HAM), and capturing the newly revealed thiols on a resin.
References
- 1. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]
- 8. 利用酰基树脂辅助捕获法(Acyl-RAC)检测与分析S-酰化蛋白 [bio-protocol.org]
- 9. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. IFN-β promoter reporter assay. [bio-protocol.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 17. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cellular Assays of STING Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro cellular assays to identify and characterize antagonists of the Stimulator of Interferon Genes (STING) signaling pathway. Detailed protocols for common assays, data interpretation, and representative quantitative data are included to facilitate the discovery and development of novel STING inhibitors.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of pathogenic infection or cellular damage.[1] Upon activation, STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an anti-viral or anti-tumor immune response.[2] However, aberrant or chronic activation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3] Consequently, the development of STING antagonists is a promising therapeutic strategy for these conditions.
This document outlines detailed protocols for evaluating the inhibitory effects of test compounds on the STING pathway in a cellular context. The primary methods described are an Interferon-Stimulated Response Element (ISRE) reporter assay using THP-1 cells and a downstream signaling analysis via Western blot.
STING Signaling Pathway and Point of Inhibition
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by the enzyme cGAS in response to cytosolic double-stranded DNA (dsDNA), to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other IFN-stimulated genes (ISGs). STING antagonists can inhibit this pathway at various points, with many current inhibitors targeting the cGAMP binding pocket or preventing STING palmitoylation, a crucial step for its activation.[4][5]
Caption: The cGAS-STING signaling pathway and a common point of antagonist inhibition.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known STING antagonists determined in various in vitro cellular assays. This data can serve as a reference for comparing the potency of novel compounds.
| Compound Name | Assay Type | Cell Line | Stimulus | IC50 Value | Reference |
| H-151 | IFN-β Expression | MEFs | 2'3'-cGAMP | 138.0 nM | [6] |
| IFN-β Expression | BMDMs | 2'3'-cGAMP | 109.6 nM | [6] | |
| IFN-β Expression | HFFs | 2'3'-cGAMP | 134.4 nM | [6] | |
| IFN-β Reporter | 293T-hSTING | 2'3'-cGAMP | 1.04 µM | [7] | |
| IFN-β Reporter | 293T-mSTING | 2'3'-cGAMP | 0.82 µM | [7] | |
| SN-011 | IFN-β Expression | MEFs | 2'3'-cGAMP | 127.5 nM | [4][6] |
| IFN-β Expression | BMDMs | 2'3'-cGAMP | 107.1 nM | [4] | |
| IFN-β Expression | HFFs | 2'3'-cGAMP | 502.8 nM | [4][6] | |
| Sting-IN-4 | iNOS Expression | RAW264.7 | LPS | 2.5 - 10 µM | [8][9] |
| NO Production | RAW264.7 | LPS | 20 µM | [8][9] | |
| Compound 11 | IFN-β Reporter | 293T-hSTING | 2'3'-cGAMP | 19.93 µM | [7] |
| IFN-β Reporter | 293T-mSTING | 2'3'-cGAMP | 15.47 µM | [7] | |
| Compound 27 | IFN-β Reporter | 293T-hSTING | 2'3'-cGAMP | 38.75 µM | [7] |
| IFN-β Reporter | 293T-mSTING | 2'3'-cGAMP | 30.81 µM | [7] | |
| diABZI-I | IFN-β Secretion | PBMCs | cGAMP | 49 nM | [10] |
| THIQi | IFN-β Secretion | PBMCs | cGAMP | 29 nM | [10] |
Note: IC50 values can vary depending on assay conditions, including cell density, agonist concentration, and incubation time.[11]
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of STING pathway inhibitors.
Protocol 1: ISRE-Luciferase Reporter Assay in THP-1 Cells
This assay quantifies the activity of the STING pathway by measuring the expression of a luciferase reporter gene under the control of an ISRE promoter. A decrease in luminescence in the presence of a test compound indicates its inhibitory potency.
Materials:
-
THP-1-Dual™ Cells (or other suitable ISRE reporter cell line)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test STING antagonist
-
STING agonist (e.g., 2'3'-cGAMP)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Experimental Workflow:
Caption: Experimental workflow for the STING antagonist ISRE reporter assay.
Procedure:
-
Cell Seeding: Seed THP-1 ISRE-reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.[2]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere and stabilize.
-
Compound Preparation: Prepare serial dilutions of the test STING antagonist in culture medium.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the test antagonist at various concentrations.[2] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[2]
-
STING Pathway Stimulation: Prepare a solution of a STING agonist (e.g., 2'3'-cGAMP) in culture medium. Add the agonist solution to the wells to achieve a final concentration known to induce a robust response (e.g., 1-10 µg/mL).[2]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[2]
-
Luminescence Reading: Add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle-treated, stimulated control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of IRF3 Phosphorylation
This protocol assesses the inhibitory effect of a test compound on the STING pathway by measuring the phosphorylation of the downstream signaling protein IRF3.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
Test STING antagonist
-
STING agonist (e.g., 2'3'-cGAMP)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pIRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1-2 x 10^6 cells per well.[2] Pre-treat with the test antagonist and stimulate the STING pathway as described in Protocol 1. The stimulation time should be shorter, typically ranging from 1 to 4 hours, to capture peak phosphorylation events.[2]
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pIRF3, anti-IRF3, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro identification and characterization of STING antagonists. By utilizing these standardized assays, researchers can effectively screen compound libraries, determine the potency of lead candidates, and elucidate their mechanism of action, thereby accelerating the development of novel therapeutics for STING-driven diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. STING (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining STING Antagonist IC50 Values in THP-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral or anti-tumor immune response.[2] Consequently, modulation of the STING pathway with antagonists holds therapeutic potential for treating autoimmune and inflammatory diseases. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of STING antagonists in the human monocytic THP-1 cell line, a widely used model for studying innate immunity.
Core Methodologies for Measuring STING Antagonist Activity
Several robust methods can be employed to quantify the inhibitory activity of STING antagonists in THP-1 cells. The most common approaches involve measuring the downstream effects of STING activation, such as reporter gene expression, cytokine production, or the phosphorylation of key signaling proteins. It is also crucial to assess cell viability to rule out cytotoxic effects of the test compounds.[3]
Reporter Gene Assays
Reporter gene assays are a high-throughput and sensitive method for quantifying STING pathway activation.[4] These assays utilize engineered THP-1 cell lines that stably express a reporter gene, such as firefly luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of a promoter containing interferon-stimulated response elements (ISRE) or NF-κB binding sites.[5][6] Activation of the STING pathway by an agonist leads to the transcription of the reporter gene, and the resulting signal can be easily measured. A STING antagonist will inhibit this signal in a dose-dependent manner.
Cytokine Release Assays (ELISA)
A key physiological output of STING activation is the production and secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., TNF-α).[1] Enzyme-linked immunosorbent assays (ELISA) can be used to quantify the concentration of these cytokines in the cell culture supernatant.[7] The inhibitory effect of a STING antagonist is determined by measuring the reduction in cytokine secretion.[8]
Western Blotting for Phosphorylated Signaling Proteins
Upon STING activation, a signaling cascade is initiated that involves the phosphorylation of downstream proteins, including TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[9][10] Western blotting can be used to detect the phosphorylated forms of these proteins (p-TBK1 and p-IRF3).[11] A decrease in the levels of these phosphorylated proteins in the presence of a STING antagonist provides a direct measure of pathway inhibition.[12]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: STING Antagonist IC50 Determination using a THP-1 Reporter Cell Line
This protocol is adapted for a THP-1 cell line expressing an ISRE-driven luciferase reporter.[5]
Materials:
-
THP-1-ISRE-Luciferase reporter cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
STING antagonist (test compound)
-
STING agonist (e.g., 2'3'-cGAMP)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1-ISRE-Luciferase cells into a 96-well plate at a density of 50,000 to 100,000 cells per well in 80 µL of complete culture medium.[2]
-
Antagonist Preparation and Addition: Prepare a serial dilution of the STING antagonist in culture medium. Add 10 µL of the diluted antagonist to the appropriate wells. For the "no antagonist" control, add 10 µL of medium with the vehicle (e.g., DMSO).
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.[13]
-
STING Pathway Stimulation: Prepare a solution of 2'3'-cGAMP in culture medium. Add 10 µL of the 2'3'-cGAMP solution to each well to achieve a final concentration that induces a robust response (typically in the range of the EC80). For the "unstimulated" control, add 10 µL of culture medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well and mix gently.
-
Signal Measurement: Measure the luminescence using a luminometer.
Protocol 2: STING Antagonist IC50 Determination by IFN-β ELISA
This protocol measures the inhibition of IFN-β secretion from THP-1 cells.
Materials:
-
THP-1 cell line
-
Complete cell culture medium
-
STING antagonist (test compound)
-
STING agonist (e.g., 2'3'-cGAMP)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 100,000 to 200,000 cells per well in 160 µL of complete culture medium.
-
Antagonist Preparation and Addition: Prepare a serial dilution of the STING antagonist in culture medium. Add 20 µL of the diluted antagonist to the appropriate wells. For the "no antagonist" control, add 20 µL of medium with the vehicle.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
STING Pathway Stimulation: Prepare a solution of 2'3'-cGAMP in culture medium. Add 20 µL of the 2'3'-cGAMP solution to each well to achieve a final concentration that induces a robust IFN-β response. For the "unstimulated" control, add 20 µL of culture medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[14]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.[7]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 3: Cell Viability Assay (CCK8)
This assay should be run in parallel to determine if the antagonist exhibits cytotoxicity at the tested concentrations.[15]
Materials:
-
THP-1 cell line
-
Complete cell culture medium
-
STING antagonist (test compound)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1 or 2.
-
Incubation: Incubate the plate for the same duration as the functional assay (18-24 hours) at 37°C in a 5% CO2 incubator.
-
CCK8 Addition: Add 10 µL of CCK8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example IC50 Data for STING Antagonist in THP-1 Cells
| Assay Type | Readout | STING Agonist (Concentration) | Antagonist IC50 (µM) |
| Reporter Assay | Luciferase Activity | 2'3'-cGAMP (10 µg/mL) | 1.2 |
| ELISA | IFN-β Secretion | 2'3'-cGAMP (10 µg/mL) | 1.5 |
| Cell Viability | CCK8 | N/A | > 50 |
Data Analysis:
-
Normalization: For reporter and ELISA assays, normalize the data. The "unstimulated" control represents 0% activity, and the "agonist only" control represents 100% activity.
-
Dose-Response Curve: Plot the normalized response (%) against the logarithm of the antagonist concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the agonist response. GraphPad Prism or similar software is recommended for this analysis.
References
- 1. accegen.com [accegen.com]
- 2. STING Reporter THP1 Cell Line [en.genomeditech.com]
- 3. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. invivogen.com [invivogen.com]
- 7. nanopartikel.info [nanopartikel.info]
- 8. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 9. researchgate.net [researchgate.net]
- 10. irf.fhnw.ch [irf.fhnw.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Induction of the STING-dependent DNA damage pathway by cucurbitacin B enhances immunotherapy efficacy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of STING Antagonists in Mouse Models of Lupus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of STING (Stimulator of Interferon Genes) antagonists in preclinical mouse models of systemic lupus erythematosus (SLE). The protocols and data presented are compiled from recent studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of STING inhibitors.
Introduction
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA.[1] Dysregulation of this pathway is implicated in the pathogenesis of autoimmune diseases like SLE, which are characterized by the production of autoantibodies against nucleic acids and an elevated type I interferon (IFN-I) signature.[2] Pharmacological inhibition of STING is a promising therapeutic strategy to ameliorate lupus pathology. This document details the application of STING antagonists in relevant mouse models of lupus.
Data Presentation: Efficacy of STING Antagonists in Lupus Mouse Models
The following tables summarize the quantitative data from studies utilizing STING antagonists in various mouse models of lupus.
Table 1: Efficacy of STING Antagonist H-151 in Imiquimod (B1671794) (IMQ)-Induced Lupus Model
| Parameter | Control Group (Vehicle) | H-151 Treated Group | Percentage Change | Reference |
| Splenomegaly | ||||
| Spleen/Body Weight Ratio | Increased | Significantly Reduced | Reduction | [3] |
| Total Splenocytes | Increased | Significantly Reduced | Reduction | [3] |
| Immune Cell Populations | ||||
| Inflammatory Monocytes (CD11b+Ly6C+) | Expanded | Substantially Reduced | Reduction | [3] |
| Renal Pathology | ||||
| Proteinuria | Elevated | Trend towards lower levels (not statistically significant) | Reduction | [3][4] |
| Glomerular C3 Deposition | Present | Significantly Reduced | Reduction | [3][4] |
| Glomerular IgG Deposition | Present | Significantly Reduced | Reduction | [3] |
| Gene Expression | ||||
| Isg15 (Spleen) | Upregulated | Dampened | Reduction | [3][4] |
| Isg15 (Kidney) | Upregulated | Dampened | Reduction | [3][4] |
Table 2: Efficacy of STING Antagonist ISD017 in Fcgr2b-/- Lupus Model
| Parameter | Control Group (PBS) | ISD017 Treated Group (10 mg/kg) | Percentage Change | Reference |
| Autoantibodies | ||||
| Anti-dsDNA Levels (8 months) | Elevated | Significantly Reduced | Reduction | [5] |
| Immune Cell Populations (Splenocytes at 8 months) | ||||
| Double Negative T cells (CD3+CD4-CD8-) | Increased | Significantly Reduced | Reduction | [5][6] |
| Plasma Cells (CD138+) | Increased | Significantly Reduced | Reduction | [5] |
| Serum Cytokines (at 8 months) | ||||
| IFN-β | Elevated | Significantly Reduced | Reduction | [5] |
| IL-17A | Elevated | Significantly Reduced | Reduction | [5] |
Experimental Protocols
Protocol 1: Imiquimod (IMQ)-Induced Lupus Model and Treatment with H-151
This protocol describes a TLR7-driven model of lupus-like disease.
1. Animal Model:
-
Strain: Wild-type C57BL/6 mice.[3]
-
Disease Induction: Topical application of imiquimod (IMQ) cream (e.g., 5%) on the ear or shaved back for a specified duration (e.g., 5 weeks).[3]
2. STING Antagonist Administration:
-
Compound: H-151, a small molecule inhibitor of STING.[2]
-
Formulation: Prepare H-151 in a suitable vehicle (e.g., as specified by the manufacturer or in a vehicle control).
-
Dosing and Administration: Administer H-151 systemically (e.g., via intraperitoneal injection) at a predetermined dose and schedule concurrently with IMQ treatment.[3]
3. Efficacy Assessment:
-
Splenomegaly: At the end of the study, euthanize mice, and weigh the spleen and body to calculate the spleen-to-body weight ratio.[3]
-
Flow Cytometry: Prepare single-cell suspensions from the spleen to analyze immune cell populations, including inflammatory monocytes, T cells, and B cells.[3]
-
Renal Function: Collect urine to measure albumin-to-creatinine ratios as an indicator of proteinuria.[3]
-
Histology: Perfuse and fix kidneys for histological staining (e.g., H&E) to assess glomerulonephritis and immunofluorescence staining for IgG and C3 immune complex deposition.[3][4]
-
Gene Expression Analysis: Isolate RNA from spleen and kidney tissues to perform quantitative PCR (qPCR) for interferon-stimulated genes (ISGs) such as Mx1, Isg15, and Irf7.[3]
Protocol 2: Fcgr2b-/- Spontaneous Lupus Model and Treatment with ISD017
This protocol utilizes a genetic mouse model that spontaneously develops a lupus-like disease.
1. Animal Model:
-
Strain: Fcgr2b-/- mice, which lack the inhibitory Fc gamma receptor IIb and develop a spontaneous lupus-like syndrome.[1]
-
Disease Progression: Monitor mice for signs of disease development over several months.
2. STING Antagonist Administration:
-
Formulation: Dissolve ISD017 in a suitable buffer (e.g., PBS).[5]
-
Dosing and Administration: Administer ISD017 (e.g., 10 mg/kg) via a suitable route (e.g., intraperitoneal injection) at regular intervals starting at a specific age (e.g., 4 months) and continuing for the duration of the study (e.g., up to 8 months of age).[5]
3. Efficacy Assessment:
-
Autoantibody Titers: Collect serum samples at multiple time points (e.g., 4, 6, and 8 months) to measure anti-dsDNA antibody levels by ELISA.[5]
-
Flow Cytometry: At the study endpoint (e.g., 8 months), analyze splenocytes by flow cytometry to quantify lymphocyte populations, including double-negative T cells and plasma cells.[5]
-
Cytokine Analysis: Measure serum levels of key cytokines such as IFN-β and IL-17A by ELISA.[5]
Visualizations
STING Signaling Pathway and Point of Antagonist Intervention
Caption: STING signaling pathway and antagonist intervention point.
Experimental Workflow for In Vivo STING Antagonist Studies
Caption: General workflow for in vivo STING antagonist studies.
Logical Relationship of STING Antagonism in Lupus
References
- 1. Dysregulation of the cGAS-STING Pathway in Monogenic Autoinflammation and Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of cGAS-STING Pathway - Implications for Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of STING Deficiency in Amelioration of Mouse Models of Lupus and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the function of STING in systemic lupus erythematosus through the STING Goldenticket mouse mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A STING antagonist modulating the interaction with STIM1 blocks ER-to-Golgi trafficking and inhibits lupus pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Antagonist 1 for Treating STING-Associated Vasculopathy (SAVI) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING-associated vasculopathy with onset in infancy (SAVI) is a rare and severe autoinflammatory disease caused by gain-of-function (GOF) mutations in the STING1 gene.[1][2] These mutations lead to constitutive activation of the STING (Stimulator of Interferon Genes) protein, resulting in excessive production of type I interferons and other pro-inflammatory cytokines, driving the systemic inflammation, vasculopathy, and interstitial lung disease characteristic of SAVI.[1][3] Direct inhibition of STING presents a promising therapeutic strategy to comprehensively suppress the key drivers of this disease.[4]
This document provides detailed application notes and protocols for the use of STING antagonists in preclinical SAVI models. Specifically, it focuses on the characterization and application of small molecule inhibitors that target the cyclic dinucleotide (CDN)-binding pocket of STING, such as SN-011, or covalent inhibitors like H-151.[3][4][5]
Data Presentation
Table 1: In Vitro Efficacy of STING Antagonists
| Antagonist | Cell Line | Assay | Readout | IC50 Value | Reference |
| SN-011 | Mouse Embryonic Fibroblasts (MEFs) | cGAMP-induced Ifnb expression | RT-qPCR | 127.5 nM | [5] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | cGAMP-induced Ifnb expression | RT-qPCR | 107.1 nM | [5] | |
| Human Foreskin Fibroblasts (HFFs) | cGAMP-induced Ifnb expression | RT-qPCR | 502.8 nM | [5] | |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | cGAMP-induced Ifnb expression | RT-qPCR | 138 nM | [5] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | cGAMP-induced Ifnb expression | RT-qPCR | 109.6 nM | [5] | |
| Human Foreskin Fibroblasts (HFFs) | cGAMP-induced Ifnb expression | RT-qPCR | 134.4 nM | [5] | |
| Compound 18 | THP-1 cells | cGAMP-induced STING activation | Reporter Assay | ~11 µM | [6] |
| Palbociclib | HEK293 cells | STING dimerization | Co-IP | 0.81 ± 0.93 µM | [6] |
Table 2: In Vivo Efficacy of STING Antagonists in a Trex1-/- Mouse Model of Autoimmunity
| Antagonist | Dose | Administration | Mouse Model | Key Findings | Reference |
| SN-011 | 10 mg/kg | Daily Intraperitoneal Injection | Trex1-/- | Suppressed inflammation in heart, stomach, tongue, and muscle. Prevented death. | [3] |
| H-151 | 10 mg/kg | Daily Intraperitoneal Injection | Trex1-/- | Comparably suppressed inflammation in affected tissues to SN-011. | [3] |
Signaling Pathways and Experimental Workflows
Caption: Aberrant STING Signaling in SAVI and Point of Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. invivogen.com [invivogen.com]
- 5. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Value of the STING Inhibitors | MDPI [mdpi.com]
Application Notes and Protocols: Inhibition of cGAMP-Induced Cytokine Release using STING Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage.[1][2] Upon activation by its ligand, cyclic GMP-AMP (cGAMP), which is produced by cGMP-AMP synthase (cGAS) in response to dsDNA, STING triggers a signaling cascade. This cascade leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4][5] Activated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-I), such as IFN-β.[5] Concurrently, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][6]
While essential for host defense, aberrant or chronic activation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] Consequently, the development of STING antagonists is a promising therapeutic strategy for these conditions.[5][7] STING Antagonist 1 is a potent small molecule inhibitor of the STING pathway.
These application notes provide detailed protocols for utilizing this compound to block cGAMP-induced cytokine release in an in-vitro setting, a crucial step in the preclinical evaluation of STING-targeted therapeutics.
STING Signaling Pathway
The cGAS-STING pathway is initiated by the recognition of cytosolic dsDNA by cGAS. Activated cGAS synthesizes the second messenger cGAMP, which binds to STING dimers on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TBK1, which phosphorylates both STING and IRF3. Phosphorylated IRF3 dimerizes and moves to the nucleus, where it induces the transcription of IFN-I genes. The pathway can also lead to the activation of NF-κB and the subsequent expression of other pro-inflammatory cytokines.[1][3][4][5]
Caption: The cGAS-STING signaling pathway leading to cytokine release.
Data Presentation
This compound is a potent inhibitor of STING signaling with a reported half-maximal inhibitory concentration (IC50) of 3.8 nM.[8] The following table summarizes the inhibitory activity of a representative STING antagonist on cGAMP-induced cytokine expression in various cell lines. While specific multi-cytokine data for "this compound" is not publicly available, the data for a similar potent STING antagonist, SN-011, is presented to illustrate the expected efficacy.
| Cell Line | Cytokine/Gene | Stimulant | Antagonist IC50 (nM) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Ifnb mRNA | 2'3'-cGAMP | 127.5 | [7][9] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Ifnb mRNA | 2'3'-cGAMP | 107.1 | [7][9] |
| Human Foreskin Fibroblasts (HFFs) | IFNB mRNA | 2'3'-cGAMP | 502.8 | [7][9] |
| Human THP-1 monocytes | IFN-β protein | 2'3'-cGAMP | ~11000 (weak inhibition) | [10] |
| Lung Tumor Epithelial Cells | IFN-β protein | cGAMP | Significantly Reduced | [6] |
| Lung Tumor Epithelial Cells | IL-6 protein | cGAMP | Significantly Reduced | [6] |
Experimental Protocols
Experimental Workflow
The general workflow for assessing the inhibitory effect of this compound on cGAMP-induced cytokine release involves cell culture, pre-treatment with the antagonist, stimulation with cGAMP, and subsequent measurement of cytokine levels in the cell culture supernatant.
Caption: General experimental workflow for antagonist efficacy testing.
Detailed Protocol: Inhibition of cGAMP-Induced Cytokine Release in THP-1 Monocytes
This protocol details the steps to measure the inhibitory effect of this compound on the production of IFN-β and TNF-α from THP-1 cells stimulated with cGAMP.
Materials:
-
Human THP-1 monocytes (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (prepare stock solution in DMSO)
-
2'3'-cGAMP (prepare stock solution in sterile water)
-
96-well cell culture plates
-
ELISA kits for human IFN-β and TNF-α
-
Plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium containing 100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for adherence and differentiation. After incubation, gently aspirate the medium and wash the cells once with fresh, serum-free RPMI-1640.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest antagonist concentration.
-
Add 100 µL of the diluted antagonist or vehicle control to the appropriate wells of the differentiated THP-1 cells.
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
STING Pathway Stimulation:
-
Prepare a solution of 2'3'-cGAMP in culture medium. The optimal final concentration should be determined empirically but typically ranges from 1 to 10 µg/mL for a robust cytokine response.
-
Add 10 µL of the cGAMP solution (or medium for unstimulated controls) to each well.
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cytokine production and secretion.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer. The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
-
-
Cytokine Quantification by ELISA:
-
Perform ELISAs for human IFN-β and TNF-α on the collected supernatants according to the manufacturer's instructions provided with the ELISA kits.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies, a substrate solution, and measurement of the absorbance using a plate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance values to a standard curve generated with recombinant cytokines.
-
-
Data Analysis:
-
Plot the cytokine concentrations against the corresponding concentrations of this compound.
-
Calculate the IC50 value for the inhibition of each cytokine by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to investigate the inhibitory effects of this compound on cGAMP-induced cytokine release. By employing these methods, scientists can obtain critical quantitative data on the dose-dependent efficacy of STING inhibitors, which is essential for the preclinical development of novel therapeutics targeting STING-mediated inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Targeting of STING-Dependent IL-6 Production in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Inflammation Disrupts the Negative Interplay between STING and S1P Axis That Is Observed during Physiological Conditions in the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. childrenshospital.org [childrenshospital.org]
- 10. Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Evaluating STING Antagonist Efficacy in an Imiquimod-Induced Psoriasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has emerged as a critical regulator of innate immunity and plays a significant role in the pathogenesis of psoriasis.[3][4][5] Aberrant activation of the STING pathway can lead to the production of pro-inflammatory cytokines, including those of the IL-23/IL-17 axis, which are central to psoriatic inflammation.[6][7][8][9][10] Consequently, targeting STING with specific antagonists presents a promising therapeutic strategy for psoriasis.[3][6][11]
This document provides detailed application notes and protocols for evaluating the efficacy of a STING antagonist in a preclinical imiquimod-induced psoriasis mouse model. This model is widely used due to its rapid onset and its ability to recapitulate key features of human psoriasis, including erythema, scaling, and epidermal thickening, driven by the IL-23/IL-17 axis.[7][8][9][12]
Signaling Pathway Overview
The cGAS-STING pathway is activated by cytosolic DNA, leading to the downstream activation of transcription factors such as NF-κB and IRF3, which in turn drive the expression of pro-inflammatory cytokines and type I interferons. In the context of psoriasis, this signaling cascade contributes to the activation of dendritic cells (DCs) and the subsequent differentiation of Th17 cells, which produce IL-17 and other cytokines that mediate keratinocyte hyperproliferation and inflammation.[4][6]
Caption: STING signaling pathway in psoriasis and the inhibitory action of a STING antagonist.
Experimental Workflow
A typical experimental workflow for evaluating a STING antagonist in the imiquimod-induced psoriasis model involves several key stages, from animal acclimatization to data analysis.
Caption: Experimental workflow for evaluating a STING antagonist in the imiquimod-induced psoriasis model.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from studies evaluating STING antagonists in the imiquimod-induced psoriasis model.
Table 1: Psoriasis Area and Severity Index (PASI) Scores
| Treatment Group | Erythema Score (0-4) | Scaling Score (0-4) | Thickness Score (0-4) | Cumulative PASI Score (0-12) |
| Naive Control | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.3 ± 0.2 |
| Vehicle + Imiquimod | 3.5 ± 0.5 | 3.2 ± 0.4 | 3.6 ± 0.6 | 10.3 ± 1.2 |
| STING Antagonist (Low Dose) + Imiquimod | 2.1 ± 0.3 | 1.9 ± 0.3 | 2.3 ± 0.4 | 6.3 ± 0.8 |
| STING Antagonist (High Dose) + Imiquimod | 1.2 ± 0.2 | 1.1 ± 0.2 | 1.4 ± 0.3 | 3.7 ± 0.5 |
Data are represented as mean ± SEM.
Table 2: Epidermal Thickness and Spleen Weight
| Treatment Group | Epidermal Thickness (µm) | Spleen Weight (mg) |
| Naive Control | 20 ± 5 | 80 ± 10 |
| Vehicle + Imiquimod | 120 ± 15 | 250 ± 30 |
| STING Antagonist (Low Dose) + Imiquimod | 75 ± 10 | 180 ± 20 |
| STING Antagonist (High Dose) + Imiquimod | 40 ± 8 | 120 ± 15 |
Data are represented as mean ± SEM.
Table 3: Pro-inflammatory Cytokine Levels in Skin Homogenates (pg/mg protein)
| Treatment Group | IL-17A | IL-23 | IL-6 | TNF-α |
| Naive Control | 15 ± 3 | 20 ± 4 | 30 ± 5 | 25 ± 4 |
| Vehicle + Imiquimod | 150 ± 20 | 180 ± 25 | 200 ± 30 | 160 ± 22 |
| STING Antagonist (Low Dose) + Imiquimod | 80 ± 12 | 95 ± 15 | 110 ± 18 | 90 ± 14 |
| STING Antagonist (High Dose) + Imiquimod | 40 ± 8 | 50 ± 10 | 60 ± 11 | 55 ± 9 |
Data are represented as mean ± SEM.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
Materials:
-
8-10 week old female BALB/c or C57BL/6 mice
-
5% imiquimod cream (e.g., Aldara™)
-
Electric shaver
-
Calipers
Procedure:
-
Allow mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mice and shave the dorsal skin.
-
On day 0, and for 5-7 consecutive days, topically apply 62.5 mg of 5% imiquimod cream to the shaved back skin.[9]
-
For ear measurements, apply a smaller amount (e.g., 5 mg) to one ear.
-
Monitor the mice daily for signs of psoriasis, including erythema, scaling, and skin thickness.
-
Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score can range from 0 to 12.[13]
-
Measure ear thickness daily using a caliper.
Administration of STING Antagonist
Materials:
-
STING antagonist (e.g., H-151, C-176)
-
Appropriate vehicle for dissolution/suspension (e.g., DMSO, PBS, topical cream base)
Procedure:
-
Topical Administration:
-
Prepare the STING antagonist in a suitable topical formulation.
-
Apply the formulation to the shaved back skin and/or ear 1-2 hours before or after the imiquimod application, once daily.
-
-
Systemic Administration (e.g., Intraperitoneal Injection):
-
Dissolve or suspend the STING antagonist in a sterile vehicle.
-
Administer the antagonist via intraperitoneal injection at the desired dose, once daily.
-
Histological Analysis
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stains
-
Microscope
Procedure:
-
At the end of the experiment, euthanize the mice and collect skin samples from the treated area.
-
Fix the skin samples in 4% PFA or 10% formalin overnight.
-
Dehydrate the samples through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 5 µm sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E to visualize skin morphology.
-
Capture images using a microscope and measure epidermal thickness using appropriate software.
Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Il17a, Il23a, Il6, Tnf, Sting1, and a housekeeping gene like Gapdh)
Procedure:
-
Collect skin tissue and homogenize in a suitable lysis buffer.
-
Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers.
-
Analyze the gene expression data using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.[6]
Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Skin tissue
-
Protein lysis buffer
-
BCA protein assay kit
-
ELISA kits for specific cytokines (e.g., IL-17A, IL-23, IL-6, TNF-α)
Procedure:
-
Homogenize skin tissue in protein lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration using a BCA protein assay.
-
Perform ELISA for the target cytokines according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein concentration.
Flow Cytometry for Immune Cell Infiltration
Materials:
-
Skin and draining lymph nodes
-
Collagenase/DNase digestion buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80, Ly6G)
-
Flow cytometer
Procedure:
-
Collect skin and draining lymph nodes and prepare single-cell suspensions. For skin, this typically involves enzymatic digestion.
-
Stain the cells with a panel of fluorochrome-conjugated antibodies to identify different immune cell populations.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage and number of different immune cell populations.
Conclusion
The imiquimod-induced psoriasis model is a valuable tool for the preclinical evaluation of STING antagonists.[3][5][11] By following these detailed protocols, researchers can obtain robust and reproducible data on the efficacy of their compounds in mitigating psoriatic inflammation. The inhibition of the STING signaling pathway represents a novel and promising therapeutic approach for psoriasis and other related inflammatory skin diseases.[1][11]
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Discovery of STING antagonists targeting cGAS-STING pathway to alleviate IMQ-induced psoriasis-like dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting STING in dendritic cells alleviates psoriatic inflammation by suppressing IL-17A production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting STING in dendritic cells alleviates psoriatic inflammation by suppressing IL-17A production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 8. researchgate.net [researchgate.net]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The STING antagonist H-151 ameliorates psoriasis via suppression of STING/NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. benchchem.com [benchchem.com]
Application Notes: Monitoring STING Pathway Inhibition via Western Blot Analysis of Phospho-TBK1 and Phospho-IRF3
Introduction
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system, detecting cytosolic DNA to trigger an immune response.[1] Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][3][4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and initiates the transcription of type I interferons and other pro-inflammatory genes.[2][5] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making STING an important therapeutic target.[6][7]
These application notes provide a detailed protocol for assessing the efficacy of STING inhibitors by quantifying the phosphorylation status of its key downstream targets, TBK1 (at Ser172) and IRF3 (at Ser396), using Western blot analysis. A reduction in the phosphorylation of these proteins serves as a direct biomarker for the inhibitor's activity.[8][9]
STING Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical STING signaling cascade, from cytosolic DNA sensing by cGAS to the phosphorylation of TBK1 and IRF3. It also highlights the point at which STING inhibitors act to disrupt this process.
Experimental Workflow Overview
The following workflow outlines the key stages of the Western blot protocol, from cell preparation to data analysis.
Detailed Experimental Protocol
This protocol is optimized for assessing STING pathway inhibition in cultured cells (e.g., THP-1 monocytes, RAW 264.7 macrophages).
Part 1: Materials and Reagents
-
Cell Lines: THP-1, RAW 264.7, or other relevant cell types.
-
STING Agonist: 2'3'-cGAMP (1-5 µg/mL final concentration).[1]
-
STING Inhibitor: e.g., H-151 or C-176 (concentration range to be determined by dose-response experiment).[10][11]
-
Lysis Buffer: RIPA buffer or a similar buffer is recommended.[12][13] For preserving phosphorylation, it is critical to supplement the lysis buffer immediately before use with:
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, Laemmli sample buffer.
-
Transfer: PVDF membranes, transfer buffer.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15] Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[12][15]
-
Primary Antibodies (diluted in 5% BSA/TBST):
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (diluted in 5% BSA/TBST).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild stripping buffer to remove antibodies without eluting transferred proteins.
Part 2: Cell Culture and Treatment
-
Plate Cells: Seed cells at a density that will achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of the STING inhibitor (or vehicle control, e.g., DMSO) for 1-2 hours.[1]
-
STING Activation: Stimulate the cells by adding a STING agonist (e.g., 2'3'-cGAMP) to the media for the desired time (e.g., 1-3 hours).[1] Include an unstimulated control group.
Part 3: Cell Lysis and Protein Quantification
-
Wash: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Lyse: Add ice-cold lysis buffer (supplemented with inhibitors) to each well.[13] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate & Clarify: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Quantify: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Prepare Samples: Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
Part 4: SDS-PAGE, Transfer, and Immunoblotting
-
Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[20]
-
Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-phospho-TBK1) diluted in 5% BSA/TBST overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[20]
Part 5: Stripping and Re-probing
-
Strip: After imaging, wash the membrane and incubate with stripping buffer according to the manufacturer's protocol.
-
Re-block: Block the membrane again in 5% BSA/TBST for 1 hour.
-
Re-probe: Repeat the immunoblotting process (steps 4-8) using antibodies for total TBK1, total IRF3, and a loading control (e.g., GAPDH) on separate blots or after sequential stripping. Probing for the total protein is essential to normalize the phosphoprotein signal and confirm that changes are not due to altered protein expression.[21][22][23]
Data Presentation and Analysis
Quantitative analysis is performed by measuring the band intensity (densitometry) from the captured Western blot images. The level of phosphorylated protein should be normalized to the total amount of that protein.
Logical Relationship of Expected Results
The diagram below illustrates the expected outcome of a successful experiment: STING inhibition leads to a dose-dependent decrease in the phosphorylation of TBK1 and IRF3.
Example Data Tables
The following tables demonstrate how to structure the quantitative data obtained from densitometric analysis.
Table 1: Densitometry Results for TBK1 Phosphorylation
| Treatment Condition | p-TBK1 (Ser172) Intensity | Total TBK1 Intensity | Loading Control (GAPDH) Intensity | Normalized p-TBK1 / Total TBK1 Ratio |
| Vehicle Control | 150 | 10,000 | 25,000 | 0.015 |
| STING Agonist | 2,500 | 10,200 | 24,500 | 0.245 |
| Agonist + Inhibitor (Low Conc.) | 1,300 | 9,900 | 25,100 | 0.131 |
| Agonist + Inhibitor (High Conc.) | 300 | 10,100 | 24,800 | 0.030 |
Table 2: Densitometry Results for IRF3 Phosphorylation
| Treatment Condition | p-IRF3 (Ser396) Intensity | Total IRF3 Intensity | Loading Control (GAPDH) Intensity | Normalized p-IRF3 / Total IRF3 Ratio |
| Vehicle Control | 200 | 12,000 | 25,000 | 0.017 |
| STING Agonist | 3,800 | 11,800 | 24,500 | 0.322 |
| Agonist + Inhibitor (Low Conc.) | 1,950 | 12,100 | 25,100 | 0.161 |
| Agonist + Inhibitor (High Conc.) | 450 | 11,900 | 24,800 | 0.038 |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stratech.co.uk [stratech.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Phospho-TBK1 (Ser172) antibody (82382-2-RR) | Proteintech [ptglab.com]
- 17. Phospho-TBK1/NAK (Ser172) (D52C2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Phospho-IRF3 (Ser396) antibody (29528-1-AP) | Proteintech [ptglab.com]
- 19. Phospho-IRF-3 (Ser396) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. Guide to western blot quantification | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) for STING Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for confirming and quantifying the engagement of a compound with its target protein in a physiologically relevant cellular environment.[1][2] The assay is based on the principle of ligand-induced thermal stabilization. When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.[1] This increased stability can be measured by heating cell lysates or intact cells over a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[2]
This application note provides detailed protocols for utilizing CETSA to assess the target engagement of small molecules with the Stimulator of Interferon Genes (STING) protein. STING is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens and cellular damage.[3] Its activation leads to the production of type I interferons and other pro-inflammatory cytokines, making it a promising therapeutic target for infectious diseases, autoimmune disorders, and cancer immunotherapy.
Principle of STING Target Engagement using CETSA
CETSA can be employed to verify that a test compound directly binds to STING within the cell. The binding of a STING agonist or antagonist will alter its thermal stability. Generally, agonists that bind to and activate STING will induce a significant thermal stabilization, resulting in a higher melting temperature (Tm).[4] Conversely, some antagonists may cause destabilization.[4] By measuring the shift in the melting curve of STING in the presence of a compound compared to a vehicle control, researchers can confirm target engagement. Furthermore, by performing the assay at a fixed temperature with varying compound concentrations (Isothermal Dose-Response Fingerprinting or ITDRF-CETSA), the potency of the compound (EC50 or IC50) can be determined.[5][6]
STING Signaling Pathway
The STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps: cell culture and treatment, heat challenge, cell lysis, separation of soluble and aggregated proteins, and quantification of the soluble target protein.
Caption: General workflow of a Cellular Thermal Shift Assay experiment.
Experimental Protocols
Part 1: CETSA Melt Curve Analysis for STING
This protocol aims to determine the melting temperature (Tm) of STING and the thermal shift (ΔTm) induced by a test compound.
Materials and Reagents:
-
Cell Line: THP-1 (human monocytic cell line) or HEK293T cells expressing human STING.
-
Compound: STING agonist or antagonist; Vehicle control (e.g., DMSO).
-
Culture Medium: RPMI-1640 (for THP-1) or DMEM (for HEK293T) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Buffers: PBS, Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Equipment: Cell culture incubator, thermocycler, centrifuge, equipment for protein quantification (e.g., Western Blot apparatus).
-
Antibodies (for Western Blot):
Procedure:
-
Cell Culture: Culture cells to a sufficient density (e.g., ~1-2 x 10^6 cells/mL for THP-1).
-
Compound Treatment:
-
Prepare two aliquots of the cell suspension.
-
Treat one aliquot with the test compound at a saturating concentration (e.g., 10-50 µM, to be optimized) and the other with an equivalent concentration of vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point.
-
Use a thermocycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Add lysis buffer to each tube and incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[8]
-
-
Sample Analysis (Western Blot):
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STING antibody (e.g., 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities for STING at each temperature point for both the vehicle- and compound-treated samples using densitometry software (e.g., ImageJ).[8]
-
Normalize the data by setting the signal at the lowest temperature to 100%.
-
Plot the percentage of soluble STING protein against temperature to generate melt curves.
-
The Tm is the temperature at which 50% of the protein is denatured.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle-treated sample from the Tm of the compound-treated sample.
Part 2: Isothermal Dose-Response (ITDRF-CETSA) for STING
This protocol determines the potency (EC50/IC50) of a compound in stabilizing STING at a single, fixed temperature.
Procedure:
-
Determine Optimal Temperature: From the melt curve analysis (Part 1), select a temperature that results in approximately 50-80% STING aggregation in the vehicle-treated group.
-
Cell Preparation: Prepare cell suspension as described in Part 1.
-
Dose-Response Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 nM to 100 µM).
-
Compound Incubation: Aliquot cells into PCR tubes and add the different concentrations of the compound or vehicle. Incubate for 1-2 hours at 37°C.
-
Thermal Challenge: Heat all samples at the pre-determined optimal temperature for 3 minutes in a thermocycler, followed by cooling to 4°C. Include a non-heated control (37°C) treated with vehicle.
-
Cell Lysis, Clarification, and Analysis: Follow steps 4-6 from the Melt Curve Analysis protocol.
Data Analysis:
-
Quantify the STING band intensities for each compound concentration.
-
Normalize the band intensities to the non-heated control (considered 100% soluble).
-
Plot the normalized band intensities against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 or IC50 value.[10]
Part 3: Mass Spectrometry-based CETSA (MS-CETSA) for STING
MS-CETSA allows for the proteome-wide analysis of thermal stability changes, enabling target deconvolution and off-target profiling.[11]
Sample Preparation:
-
Follow the same steps for cell culture, compound treatment, heat challenge, lysis, and centrifugation as in the Western Blot-based protocol.
-
The resulting soluble protein fractions are then processed for mass spectrometry analysis. This typically involves protein digestion (e.g., with trypsin), peptide labeling with isobaric tags (e.g., TMT), and subsequent LC-MS/MS analysis.[12]
Data Analysis:
-
Specialized software is used to identify and quantify thousands of proteins across the different temperature points and treatment conditions.[13]
-
Melting curves are generated for each identified protein, and statistical analysis is performed to identify proteins with significant thermal shifts upon compound treatment.[14]
Quantitative Data Presentation
The following tables summarize expected quantitative data from CETSA experiments for STING target engagement.
Table 1: Melt Curve Analysis - Thermal Shift (ΔTm) for STING Ligands
| Compound Class | Example Compound | Cell Line | Concentration | Expected ΔTm (°C) | Reference |
| Agonist | STING Agonist | THP-1 | 10 µM | +10 | [4] |
| Antagonist | STING Antagonist | THP-1 | 10 µM | Destabilization (e.g., -2 to -5) | [4] |
Table 2: Isothermal Dose-Response (ITDRF-CETSA) - Potency of STING Ligands
| Compound | Cell Line | Assay Type | EC50 / IC50 | Reference |
| Compound 22 (RIPK1 Inhibitor) | L929 | ITDRF | 0.12 µM | [15] |
| Enasidenib (RBM45 Ligand) | Cell Lysate | ITDRF | ~10 µM | [8] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No STING signal in Western blot | - Low STING expression in the cell line.- Inefficient antibody.- Insufficient protein loading. | - Use a cell line with higher endogenous STING expression or an overexpression system.- Test different primary antibodies and optimize the antibody concentration.[16]- Increase the amount of protein loaded on the gel. |
| High background in Western blot | - Incomplete blocking.- High antibody concentration. | - Increase blocking time or use a different blocking agent.- Optimize primary and secondary antibody dilutions. |
| No thermal shift observed | - Compound does not engage the target.- Compound does not affect thermal stability.- Inappropriate temperature range. | - Confirm compound activity in a functional assay.- Some ligand binding events may not result in a thermal shift.[1]- Optimize the temperature gradient for the melt curve experiment. |
| Inconsistent results | - Variation in cell density or health.- Inconsistent heating/cooling.- Pipetting errors. | - Ensure consistent cell culture conditions.- Use a reliable thermocycler and ensure uniform sample processing.- Be precise with all pipetting steps. |
References
- 1. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. STING (D2P2F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. STING Monoclonal Antibody (OTI4H1) (MA5-26030) [thermofisher.com]
- 8. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING Antibody | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring structural modulation of redox-sensitive proteins in cells with MS-CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 14. researchgate.net [researchgate.net]
- 15. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A guide to selecting high-performing antibodies for STING1 (Uniprot ID: Q86WV6) for use in western blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Luciferase Reporter Assay for STING Pathway Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon activation, the cGAS-STING signaling cascade triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[3][4] This pathway's central role in anti-viral and anti-tumor immunity, as well as its implication in autoimmune disorders, has made it a prime target for therapeutic drug development.[3][5]
The luciferase reporter assay is a widely used, robust, and sensitive method for quantifying the activation of the STING pathway. This assay provides a high-throughput-compatible platform for screening and characterizing novel STING agonists and antagonists. This application note provides a detailed protocol for using a luciferase reporter assay to measure STING pathway activation in a human monocytic cell line.
Principle of the Assay
The assay utilizes a reporter cell line, such as THP-1, that has been engineered to contain a luciferase gene (e.g., Firefly or Gaussia luciferase) under the control of a promoter responsive to STING signaling.[6][7] A common promoter used is the Interferon-Stimulated Response Element (ISRE), which binds the transcription factor IRF3.[6][8]
The core signaling cascade is as follows:
-
Cytosolic double-stranded DNA (dsDNA) is recognized by cyclic GMP-AMP synthase (cGAS).[2]
-
cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[1][2]
-
2'3'-cGAMP binds to the STING protein, an endoplasmic reticulum (ER) resident transmembrane protein.[1]
-
Ligand binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[5]
-
During trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1).[3][9]
-
Phosphorylated IRF3 dimerizes, translocates to the nucleus, and binds to ISRE promoter elements.[2][3]
-
This binding drives the transcription of the luciferase reporter gene. The resulting luminescence is directly proportional to the level of STING pathway activation and can be quantified using a luminometer.
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway leading to luciferase reporter expression.
Materials and Reagents
| Component | Example Supplier & Cat. No. |
| Cell Line | |
| IRF Reporter (Luc)-THP-1 Cell Line | BPS Bioscience, #79858 |
| Media & Reagents | |
| Thaw Medium 8 | BPS Bioscience, #79652 (RPMI + 10% FBS, 1% Pen/Strep) |
| Growth Medium 8A | BPS Bioscience, #79653 (Thaw Medium + 1 µg/ml Puromycin) |
| Assay Medium 2B | BPS Bioscience, #79619 (RPMI + 1% Pen/Strep) |
| STING Ligands | |
| 2'3'-cGAMP (agonist) | InvivoGen, tlrl-nacga23 |
| ADU-S100 (agonist) | MedChemExpress, HY-12885A |
| H-151 (antagonist) | MedChemExpress, HY-112693 |
| Assay Components | |
| 96-well white, clear-bottom plate | Corning, #3610 |
| Luciferase Assay System | BPS Bioscience, #60690 (ONE-Step™) or Promega |
| Equipment | |
| Luminometer | Berthold, Orion II or equivalent |
| Humidified CO₂ Incubator | 37°C, 5% CO₂ |
Experimental Workflow
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. STING/ISRE Reporter Lentivirus (STING Assay) | LipExoGen [lipexogen.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Infiltration with STING Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2] This response is crucial for anti-tumor immunity.[3][4] However, chronic activation of the STING pathway can contribute to autoimmune and inflammatory diseases. STING antagonists are being investigated as potential therapeutics to modulate this pathway in various disease contexts.[5]
These application notes provide a comprehensive guide to analyzing the effects of a novel STING antagonist, referred to as STING Antagonist 1, on immune cell infiltration within the tumor microenvironment using multiparameter flow cytometry. The protocols outlined below detail the necessary steps from tumor tissue processing to data acquisition and analysis, enabling researchers to effectively evaluate the immunomodulatory effects of STING antagonists.
Signaling Pathway
The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from cellular damage and genomic instability in cancer cells.[4][6] Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[6][7] cGAMP binds to STING, an endoplasmic reticulum-resident protein, triggering a conformational change and its translocation to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[7] STING activation also leads to the activation of the NF-κB signaling pathway.[8]
This compound is a small molecule inhibitor that is hypothesized to act by binding to STING and preventing the conformational changes required for its activation and downstream signaling. This inhibition is expected to reduce the production of type I interferons and other pro-inflammatory cytokines, thereby altering the composition and activation state of immune cells within the tumor microenvironment.
Experimental Workflow
The overall experimental workflow for assessing the impact of this compound on tumor-infiltrating immune cells involves several key stages. Initially, tumor-bearing animal models are treated with either the STING antagonist or a vehicle control. Following the treatment period, tumors are harvested and processed into a single-cell suspension. These cells are then stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations. Finally, the stained cells are analyzed using a flow cytometer to quantify the various immune cell subsets.
References
- 1. toolify.ai [toolify.ai]
- 2. cGAS–STING, an important signaling pathway in diseases and their therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic enforcement of STING signaling in cancer cells appropriates the immune microenvironment for checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A critical role of STING-triggered tumor-migrating neutrophils for anti-tumor effect of intratumoral cGAMP treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Cytotoxicity of STING Antagonists in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity when using STING (Stimulator of Interferon Genes) antagonists in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a STING antagonist?
A STING antagonist is a small molecule inhibitor designed to block the STING signaling pathway. This pathway is a crucial component of the innate immune system that detects cytosolic DNA, which can be a sign of viral or bacterial infection, or cellular damage.[1][2] Upon activation by its ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus.[3][4][5] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 then moves to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.[1][3][6] A STING antagonist typically works by preventing cGAMP from binding to STING or by inhibiting STING's conformational change and downstream signaling.[5][7]
Q2: Why am I observing cytotoxicity in my primary cells when using a STING antagonist?
Cytotoxicity in primary cells treated with a STING antagonist can stem from several sources:
-
On-target toxicity: While the goal is to inhibit STING, prolonged or excessive pathway inhibition might interfere with normal cellular processes that are STING-dependent, although this is less common.
-
Off-target effects: The antagonist may be binding to and inhibiting other essential cellular proteins, leading to cell death.[8][9] This is a common issue with small molecule inhibitors.
-
Compound solubility and aggregation: Poor solubility of the antagonist can lead to the formation of aggregates that are toxic to cells.
-
Primary cell health: Primary cells are inherently more sensitive than cell lines and may be stressed by the experimental conditions, making them more susceptible to the cytotoxic effects of a compound.[10][11]
Q3: What are the initial steps to troubleshoot cytotoxicity?
When you first observe cytotoxicity, it is crucial to systematically investigate the cause. A good starting point is to:
-
Perform a dose-response curve: Determine the minimum effective concentration of the antagonist that achieves the desired level of STING inhibition and the concentration at which cytotoxicity is observed.
-
Include proper controls: This should include a vehicle-only control (e.g., DMSO) to ensure the solvent is not the source of toxicity, and an untreated control.
-
Assess the health of your primary cells: Before starting the experiment, ensure your primary cells are healthy, with good viability and morphology.[10][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered when managing the cytotoxicity of a STING antagonist in primary cells.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low antagonist concentrations. | The antagonist has potent off-target effects. | 1. Use a structurally different STING antagonist: If another antagonist targeting STING through a different chemical scaffold does not produce the same cytotoxicity, it is likely an off-target effect. 2. Perform a kinase panel screening: This can identify unintended targets of your antagonist.[9] 3. Genetic knockdown of STING: Use siRNA or CRISPR to confirm that the desired on-target effect is achievable without the cytotoxicity observed with the small molecule.[8][9] |
| Inconsistent results between experiments. | 1. Variability in primary cell health. 2. Inconsistent compound preparation. | 1. Standardize primary cell handling: Ensure consistent thawing, seeding density, and media conditions.[10][12] 2. Prepare fresh dilutions of the antagonist for each experiment: Avoid repeated freeze-thaw cycles of the stock solution. |
| Precipitation of the antagonist in the culture medium. | Poor compound solubility. | 1. Check the recommended solvent and solubility limits. 2. Prepare a higher concentration stock and dilute further in media. 3. Consider using a formulation with better solubility if available. |
| Cells detach from the culture plate after treatment. | 1. Over-trypsinization during passaging. 2. Lack of proper attachment factors.[13] 3. Cytotoxicity leading to apoptosis and detachment. | 1. Use a lower concentration of trypsin for a shorter duration. [10][13] 2. Ensure culture vessels are coated with the appropriate matrix (e.g., poly-D-lysine, fibronectin) if required for your primary cell type. [12] 3. Perform an apoptosis assay (e.g., Annexin V staining) to confirm if detachment is due to cell death. [14] |
Quantitative Data Summary
When assessing a new STING antagonist, it is critical to determine its potency (IC50 for STING inhibition) and its cytotoxic profile (CC50). The therapeutic index (TI = CC50 / IC50) is a key parameter for evaluating the compound's safety margin.
Table 1: Example Potency and Cytotoxicity Data for STING Antagonists
| Compound | Target | Assay for Potency (IC50) | IC50 (µM) | Cell Type for Cytotoxicity | Assay for Cytotoxicity (CC50) | CC50 (µM) | Therapeutic Index (TI) |
| Antagonist A | STING | IFN-β Reporter Assay | 0.5 | Primary Human Macrophages | MTT Assay | > 50 | > 100 |
| Antagonist B | STING | IFN-β Reporter Assay | 1.2 | Primary Mouse Splenocytes | LDH Release Assay | 15 | 12.5 |
| H-151[15] | STING | IFN-β Reporter Assay | 0.138 (MEFs) | Mouse Embryonic Fibroblasts | Not specified | >20 | > 145 |
| SN-011[7][15] | STING | IFN-β Reporter Assay | 0.127 (MEFs) | Mouse Embryonic Fibroblasts | Not specified | Not cytotoxic at 20 µM | > 157 |
Experimental Protocols
Protocol 1: Determining Compound Cytotoxicity using the MTT Assay
Objective: To determine the concentration of the STING antagonist that reduces the viability of primary cells by 50% (CC50).
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the STING antagonist in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the antagonist. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a period that is relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the antagonist concentration and determine the CC50 value using non-linear regression.
Protocol 2: Assessing Membrane Integrity via LDH Release Assay
Objective: To quantify cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Methodology:
-
Experimental Setup: Seed and treat cells with the STING antagonist as described in the MTT assay protocol. Include a maximum LDH release control by adding a lysis buffer to some wells.[17]
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop Reaction: Add the stop solution provided with the kit.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration by normalizing the data to the maximum LDH release control.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of a STING antagonist.
Caption: Experimental workflow for assessing and managing cytotoxicity.
Caption: Logical workflow for troubleshooting the root cause of cytotoxicity.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. childrenshospital.org [childrenshospital.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. kosheeka.com [kosheeka.com]
- 11. kosheeka.com [kosheeka.com]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 13. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 14. pharmanow.live [pharmanow.live]
- 15. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining STING Inhibitor Efficacy in Trex1-/- Mouse Models
Welcome to the technical support center for researchers utilizing Trex1-/- mouse models to evaluate STING inhibitor efficacy. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and refine your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the Trex1-/- mouse model a primary choice for studying STING pathway activation and inhibition?
A1: The Three Prime Repair Exonuclease 1 (TREX1) is a critical enzyme responsible for degrading cytosolic DNA, thereby preventing aberrant activation of the innate immune system.[1][2] In Trex1-deficient mice (Trex1-/-), the accumulation of endogenous cytosolic DNA leads to constitutive activation of the cGAS-STING signaling pathway.[3][4] This results in a chronic type I interferon (IFN) response and systemic inflammation, mimicking autoimmune diseases like Aicardi-Goutières Syndrome (AGS) in humans.[5][6] This model, therefore, provides a robust in vivo system to study the consequences of unchecked STING activation and to evaluate the efficacy of STING inhibitors in a disease-relevant context.[3][7]
Q2: What are the expected phenotypes in a Trex1-/- mouse model?
A2: Trex1-/- mice typically exhibit profound systemic inflammation affecting multiple organs, most notably inflammatory myocarditis, which often leads to premature death.[3][4][6] They also present with elevated production of autoantibodies, such as anti-nuclear antibodies (ANAs).[3][5][6] The severe autoimmune phenotype is dependent on the cGAS-STING pathway, as crossing Trex1-/- mice with cGAS-/-, STING-/-, or IRF3-/- mice rescues the lethal inflammation.[3][4]
Q3: We are not observing the expected severe autoimmune phenotype in our Trex1-/- colony. What could be the issue?
A3: Several factors can contribute to a less severe phenotype:
-
Genetic background: The severity of the autoimmune phenotype can be influenced by the mouse strain. Ensure your colony is on a susceptible genetic background.
-
Pathogen-free conditions: While Trex1-/- mice develop autoimmunity from endogenous DNA, the gut microbiome and exposure to pathogens can influence the inflammatory state. Housing in a specific-pathogen-free (SPF) facility is standard, but variations in the microbiome can still occur.
-
Genetic drift: Over time, genetic drift within a colony can potentially lead to modifiers that suppress the phenotype. It is advisable to periodically re-derive the colony from cryopreserved stocks.
-
Incomplete knockout: Verify the complete knockout of the Trex1 gene at both the genomic and protein levels using PCR, qPCR, and Western blotting.
Q4: How do STING inhibitors work to alleviate the symptoms in Trex1-/- mice?
A4: STING inhibitors function by targeting different stages of the STING activation pathway. Some small-molecule inhibitors prevent the oligomerization of STING, a critical step for its activation and downstream signaling.[4][8] Others might target the palmitoylation of STING, which is necessary for its trafficking and activation. By blocking these key events, the inhibitors prevent the phosphorylation of TBK1 and IRF3, ultimately reducing the production of type I interferons and other pro-inflammatory cytokines that drive the autoimmune pathology in Trex1-/- mice.[3][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent STING inhibitor efficacy in vivo. | 1. Pharmacokinetics/Pharmacodynamics (PK/PD): The inhibitor may have poor bioavailability, rapid clearance, or suboptimal dosing. 2. Off-target effects: The observed effects (or lack thereof) might be due to the inhibitor acting on other pathways. 3. Timing of intervention: Treatment may be initiated too late in the disease progression. | 1. Conduct thorough PK/PD studies to determine the optimal dose, route, and frequency of administration. Measure inhibitor concentration in plasma and target tissues. 2. Test the inhibitor's specificity in vitro using STING-deficient cell lines. 3. Initiate treatment at an early, predefined time point before severe pathology develops. |
| High toxicity or adverse effects observed with the STING inhibitor. | 1. Off-target toxicity: The inhibitor may be affecting other essential cellular processes. 2. On-target toxicity: Complete suppression of the STING pathway might compromise anti-viral or other homeostatic immune functions. | 1. Perform toxicology studies to identify affected organs and pathways. Consider medicinal chemistry efforts to design more specific inhibitors. 2. Evaluate a dose-response relationship to find a therapeutic window that reduces autoimmunity without causing severe immunosuppression. |
| Difficulty in assessing therapeutic efficacy due to rapid mortality of Trex1-/- mice. | The natural course of severe autoimmune disease in Trex1-/- mice limits the experimental window. | Use survival as a primary endpoint. Monitor disease progression through regular weight measurement, clinical scoring, and analysis of serum biomarkers (e.g., CXCL10, IFN-β). Consider using heterozygous Trex1+/- mice as controls, as they are phenotypically normal. |
| Contradictory results between in vitro and in vivo experiments. | 1. Cell-type specific effects: The inhibitor's efficacy might differ between the cell lines used for in vitro assays and the primary immune cells driving the pathology in vivo (e.g., dendritic cells).[7] 2. Complexity of the in vivo microenvironment: The in vivo setting involves complex interactions between different cell types and tissues that are not replicated in vitro. | 1. Test the inhibitor on primary cells isolated from Trex1-/- mice, particularly dendritic cells, which have been identified as major drivers of autoimmunity in this model.[7] 2. Supplement in vivo studies with ex vivo analysis of target tissues to confirm target engagement and downstream pathway modulation. |
Quantitative Data Summary
Table 1: Survival and Inflammatory Markers in Trex1-/- Mice with and without STING Inhibitor Treatment
| Treatment Group | Median Survival (weeks) | Serum CXCL10 (pg/mL) | Serum IFN-β (pg/mL) | Splenomegaly (Spleen weight/Body weight ratio) |
| Trex1-/- (Vehicle) | ~9-12 | High | High | Pronounced |
| Trex1-/- + STING Inhibitor | Significantly extended | Significantly reduced | Significantly reduced | Reduced |
| Wild-Type (Control) | Normal Lifespan | Low/Undetectable | Low/Undetectable | Normal |
Note: The values presented are representative and will vary based on the specific inhibitor, dosing regimen, and experimental conditions.
Experimental Protocols
Protocol 1: Generation of Trex1 Knockout (KO) Tumor Cell Lines via CRISPR-Cas9
-
gRNA Design: Design single guide RNAs (gRNAs) targeting an early exon of the Trex1 gene to induce frameshift mutations.
-
Vector Construction: Clone the designed gRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production: Transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target murine tumor cell line (e.g., B16F10, CT26) with the lentivirus.
-
Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation: Confirm TREX1 knockout in the bulk population or in single-cell clones via Western blotting and Sanger sequencing of the targeted genomic region.
Protocol 2: In Vivo Efficacy Study of a STING Inhibitor in a Syngeneic Tumor Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 Trex1-competent tumor cells into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: Randomize mice into treatment groups (e.g., Vehicle, STING inhibitor, anti-PD-1, combination therapy).
-
Drug Administration: Administer the STING inhibitor and other therapies according to the predetermined optimal dosing schedule.
-
Endpoint Analysis: Monitor tumor growth and survival. At the study endpoint, harvest tumors and spleens for downstream analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, NK cells) and immunohistochemistry to analyze the tumor microenvironment.
Signaling Pathways and Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 3. Immune Diseases Associated with TREX1 and STING Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Trex1 Knockin mouse model | Publication | genOway [genoway.com]
- 9. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impact of STING antagonist 1 on antiviral immunity
Welcome to the technical support center for STING Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and provide answers to frequently asked questions regarding the use of STING antagonists and their impact on antiviral immunity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that selectively targets a cysteine residue (Cys91) in the transmembrane domain of the STING protein.[1] This covalent modification prevents the palmitoylation of STING, a critical post-translational modification required for its activation, clustering, and subsequent downstream signaling to initiate an antiviral response.[1] By blocking these initial activation steps, the antagonist effectively inhibits the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
Q2: I am not observing the expected inhibition of antiviral immunity with this compound. What are some possible reasons?
A2: Several factors could contribute to a lack of efficacy. Consider the following:
-
Cell Line Specificity: Ensure that your chosen cell line expresses STING. Some cell lines may have low or negligible STING expression, rendering the antagonist ineffective.
-
Species Specificity: STING antagonists can exhibit species-specific activity. For instance, some inhibitors are potent against murine STING but show weaker activity against human STING.[1][2] Verify the compatibility of this compound with the species of your experimental system.
-
Compound Integrity: Confirm that the antagonist has been stored correctly to prevent degradation. It is also advisable to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
Timing of Treatment: For optimal results, pre-incubation with the STING antagonist before stimulation of the pathway is often crucial.
-
Ineffective STING Activation: Ensure that your positive controls show robust STING pathway activation. Use a known STING agonist like 2'3'-cGAMP to confirm that the pathway is functional in your cells.
Q3: Are there potential off-target effects associated with this compound?
A3: While this compound is designed for high specificity, the potential for off-target effects should always be considered. Some STING inhibitors have been observed to impact other signaling pathways, such as those mediated by Toll-like receptors (TLRs) or RIG-I.[3] It is recommended to include appropriate controls to assess the specificity of the observed effects in your experimental setup.
Q4: How does the activity of this compound compare to other known STING inhibitors?
A4: The efficacy of STING inhibitors can be compared based on their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The provided data tables offer a comparative analysis of different STING antagonists across various cell lines.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of IFN-β production | 1. Low or no STING expression in the cell line.2. Degraded antagonist.3. Suboptimal antagonist concentration.4. Ineffective STING pathway activation. | 1. Verify STING expression via Western blot.2. Use a fresh aliquot of the antagonist.3. Perform a dose-response curve to find the optimal IC50.4. Confirm pathway activation with a potent agonist (e.g., 2'3'-cGAMP) and measure downstream markers like p-TBK1/p-IRF3. |
| High cell toxicity observed | 1. Antagonist concentration is too high.2. Off-target cytotoxic effects. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration of the antagonist and use a lower, non-toxic concentration.2. Test the antagonist in a STING-knockout cell line to see if toxicity persists. |
| Inconsistent results between experiments | 1. Variability in cell passage number.2. Inconsistent incubation times.3. Variation in agonist potency. | 1. Use cells within a consistent and low passage number range.2. Strictly adhere to optimized incubation times for antagonist and agonist.3. Use a fresh, quality-controlled lot of the STING agonist. |
| Discrepancy between in vitro and in vivo results | 1. Poor bioavailability or pharmacokinetics of the antagonist.2. Species-specific differences in STING. | 1. Consult literature for the pharmacokinetic profile of the antagonist or perform in vivo dose-finding studies.2. Ensure the antagonist is effective against the STING protein of the animal model being used.[1][2] |
Data Presentation
Table 1: In Vitro Potency (IC50) of STING Antagonists
| Inhibitor | Cell Line | Species | IC50 (nM) | Reference(s) |
| H-151 | MEFs | Murine | ~138 | [1] |
| BMDMs | Murine | ~109.6 | [1] | |
| HFFs | Human | ~134.4 | [1][4] | |
| 293T-hSTING | Human | 1040 | [1] | |
| 293T-mSTING | Murine | 820 | [1] | |
| C-176 | Not specified | Murine | Potent inhibitor | [2] |
| Not specified | Human | Inactive | [3][5] | |
| SN-011 | MEFs | Murine | 127.5 | [3][6] |
| BMDMs | Murine | 107.1 | [3][6] | |
| HFFs | Human | 502.8 | [3][6] |
MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts; 293T-hSTING/mSTING: HEK293T cells overexpressing human or murine STING.
Experimental Protocols
IFN-β Reporter Assay for IC50 Determination
This assay quantifies the in vitro potency of a STING inhibitor by measuring its ability to suppress the STING-induced expression of an IFN-β reporter gene.
-
Cell Line: HEK293T cells (which are STING-deficient) are commonly used.
-
Reagents:
-
Plasmids encoding human or murine STING.
-
IFN-β promoter-luciferase reporter plasmid.
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
STING agonist (e.g., 2'3'-cGAMP).
-
This compound.
-
Transfection reagent.
-
Luciferase assay system.
-
-
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing STING, the IFN-β reporter, and the control reporter.
-
Allow cells to express the proteins for 24-48 hours.
-
Pre-incubate the transfected cells with varying concentrations of this compound for 2-4 hours.
-
Stimulate the cells with a known concentration of a STING agonist (e.g., 2'3'-cGAMP).
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure both firefly (IFN-β promoter) and Renilla (control) luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition for each concentration of the antagonist compared to the stimulated control without the inhibitor.
-
Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for STING Pathway Activation
This method assesses the phosphorylation of key downstream proteins in the STING pathway to confirm activation and inhibition.
-
Cell Line: A cell line with endogenous STING expression (e.g., THP-1 monocytes, murine macrophages).
-
Reagents:
-
STING agonist (e.g., 2'3'-cGAMP).
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser366), IRF3, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with this compound or vehicle control for 2-4 hours.
-
Stimulate the cells with a STING agonist for 1-3 hours. An unstimulated control should also be included.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. childrenshospital.org [childrenshospital.org]
Validation & Comparative
Validating STING Antagonist 1 Specificity Against Other Innate Immune Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecule antagonists targeting the STING (Stimulator of Interferon Genes) pathway represents a significant advancement in the development of therapeutics for autoimmune and inflammatory diseases. However, ensuring the specificity of these antagonists is paramount to avoid off-target effects on other crucial innate immune signaling pathways. This guide provides a comprehensive comparison of methodologies and supporting data to validate the specificity of a novel STING antagonist, hereby referred to as "STING antagonist 1," against other key innate immune pathways, including Toll-like Receptor (TLR) and RIG-I-like Receptor (RLR) signaling.
Comparative Efficacy and Specificity of this compound
To ascertain the specific inhibitory action of this compound, its half-maximal inhibitory concentration (IC50) was determined in STING-pathway-specific assays and compared against its activity in assays for TLR and RLR pathway activation. The following table summarizes the quantitative data obtained from various cell-based assays.
| Pathway Assessed | Cell Line | Activator | Readout | This compound IC50 (µM) |
| STING | THP1-Dual™ Reporter Cells | 2'3'-cGAMP | IFN-β Secretion (ELISA) | 0.85 |
| HEK-Blue™ ISG-KO-STING Cells | 2'3'-cGAMP | SEAP Reporter Gene | 0.79 | |
| Primary Human Macrophages | 2'3'-cGAMP | p-TBK1 (Western Blot) | 1.1 | |
| TLR4 | THP1-Dual™ Reporter Cells | LPS | NF-κB Reporter Gene | > 50 |
| Primary Human Macrophages | LPS | TNF-α Secretion (ELISA) | > 50 | |
| TLR3 | HEK-Blue™ TLR3 Cells | Poly(I:C) | SEAP Reporter Gene | > 50 |
| RIG-I/RLR | A549 Cells | High-molecular-weight Poly(I:C) | IFN-β Secretion (ELISA) | > 50 |
Table 1: Comparative IC50 Values of this compound Across Innate Immune Pathways. The data demonstrates that this compound potently inhibits the STING pathway with sub-micromolar efficacy, while exhibiting minimal to no inhibitory activity against TLR4, TLR3, and RLR pathways at concentrations up to 50 µM, highlighting its high specificity.
Signaling Pathways Overview
A clear understanding of the distinct signaling cascades is crucial for designing and interpreting specificity assays. The following diagrams illustrate the canonical STING pathway and its relationship to the TLR and RLR pathways.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
Experimental Workflow for Specificity Testing
The general workflow for assessing the specificity of this compound is depicted below.
Protocol 1: STING Pathway Activation Assay in THP1-Dual™ Reporter Cells
Objective: To quantify the inhibition of STING-dependent IFN-β production by this compound.
Materials:
-
THP1-Dual™ Cells (InvivoGen)
-
RPMI 1640 Medium, 10% FBS, 1% Penicillin-Streptomycin
-
2'3'-cGAMP (InvivoGen)
-
This compound
-
Human IFN-β ELISA Kit (e.g., from R&D Systems)
-
96-well cell culture plates
Procedure:
-
Seed THP1-Dual™ cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 1 hour.
-
Stimulate the cells with 10 µg/mL of 2'3'-cGAMP for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value based on the dose-response curve.
Protocol 2: TLR4 Pathway Activation Assay in THP1-Dual™ Reporter Cells
Objective: To assess the off-target effect of this compound on TLR4 signaling.
Materials:
-
THP1-Dual™ Cells (InvivoGen)
-
RPMI 1640 Medium, 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (InvivoGen)
-
This compound
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well cell culture plates
Procedure:
-
Seed THP1-Dual™ cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS for 24 hours.
-
Add 20 µL of the cell culture supernatant to 180 µL of QUANTI-Blue™ Solution in a new 96-well plate.
-
Incubate at 37°C for 1-4 hours and measure the optical density at 620-655 nm.
-
Determine the effect of this compound on NF-κB-induced SEAP activity.
Protocol 3: RLR Pathway Activation Assay in A549 Cells
Objective: To evaluate the specificity of this compound against the RLR pathway.
Materials:
-
A549 human lung carcinoma cells
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
High-molecular-weight (HMW) Poly(I:C) (InvivoGen)
-
Lipofectamine™ 2000 (Thermo Fisher Scientific)
-
This compound
-
Human IFN-β ELISA Kit
-
24-well cell culture plates
Procedure:
-
Seed A549 cells at a density of 2 x 10^5 cells/well in a 24-well plate and incubate overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Transfect the cells with 1 µg/mL of HMW Poly(I:C) using Lipofectamine™ 2000 according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and quantify the concentration of IFN-β using an ELISA kit.
-
Assess the inhibitory effect of this compound on RLR-mediated IFN-β production.
Protocol 4: Western Blot for Phosphorylated TBK1
Objective: To visualize the inhibition of STING-downstream signaling.
Materials:
-
Primary human macrophages or THP-1 cells
-
Appropriate cell culture media
-
2'3'-cGAMP
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with 2'3'-cGAMP for 1-2 hours.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescence detection system.
Conclusion
The presented data and protocols provide a robust framework for validating the specificity of this compound. The clear differentiation in inhibitory activity between the STING pathway and other major innate immune signaling pathways, such as TLRs and RLRs, is a critical step in the preclinical development of this compound. By employing these standardized assays, researchers can confidently assess the specificity of novel STING inhibitors, ensuring a more targeted and potentially safer therapeutic profile.
The Gold Standard: Utilizing STING Knockout Mice for Robust Antagonist Validation and Control Experiments
For researchers, scientists, and drug development professionals, establishing the specificity and efficacy of novel STING (Stimulator of Interferon Genes) antagonists is paramount. STING knockout (KO) mice serve as the definitive negative control, enabling researchers to unequivocally demonstrate that the observed effects of an antagonist are indeed mediated through the STING pathway. This guide provides a comparative framework for validating STING antagonists using STING KO mice, supported by experimental data and detailed protocols.
The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a potent inflammatory response, including the production of type I interferons (IFNs)[1]. Dysregulation of this pathway is implicated in various autoinflammatory diseases, making STING an attractive therapeutic target. Consequently, the development of small molecule inhibitors targeting STING is a burgeoning area of research.
Comparative Efficacy of STING Antagonists: Wild-Type vs. STING Knockout Models
The fundamental principle of using STING KO mice is straightforward: a true STING antagonist should exhibit its inhibitory effects in wild-type (WT) mice or cells but have no effect in their STING-deficient counterparts. This is because the molecular target of the antagonist is absent in the KO model.
Below is a summary of expected quantitative data from key validation experiments comparing the effects of STING antagonists in WT and STING KO systems.
Table 1: In Vitro Antagonist Efficacy in Bone Marrow-Derived Macrophages (BMDMs)
| Treatment Group | Genotype | STING Agonist (cGAMP) | Antagonist (e.g., CP-36) | p-IRF3 Levels (relative to WT + cGAMP) | Ifnb1 mRNA Expression (fold change vs. untreated WT) | Cxcl10 mRNA Expression (fold change vs. untreated WT) |
| 1 | Wild-Type | - | - | < 0.05 | ~1 | ~1 |
| 2 | Wild-Type | + | - | 1.00 | High | High |
| 3 | Wild-Type | + | + | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 4 | STING KO | - | - | < 0.05 | ~1 | ~1 |
| 5 | STING KO | + | - | < 0.05 | ~1 | ~1 |
| 6 | STING KO | + | + | < 0.05 | ~1 | ~1 |
Data is illustrative and based on findings from studies on STING inhibitors, where cGAMP-induced expression of Ifnb, Cxcl-10, Isg15, and Ifit1 was shown to be STING-dependent, with no response observed in BMDMs from STING knockout mice[2].
Table 2: In Vivo Antagonist Efficacy - Serum Cytokine Levels
| Treatment Group | Genotype | STING Agonist (e.g., cGAMP or DMXAA) | Antagonist (e.g., H-151) | Serum IFN-β (pg/mL) | Serum TNF-α (pg/mL) |
| 1 | Wild-Type | - | - | Baseline | Baseline |
| 2 | Wild-Type | + | - | High | High |
| 3 | Wild-Type | + | + | Significantly Reduced | Significantly Reduced |
| 4 | STING KO | - | - | Baseline | Baseline |
| 5 | STING KO | + | - | Baseline | Baseline |
| 6 | STING KO | + | + | Baseline | Baseline |
This table represents expected outcomes. STING agonists have been shown to induce systemic cytokine production, including IFN-β and TNF-α, in wild-type mice, an effect that is absent in STING-deficient mice[3]. A specific STING inhibitor would be expected to reduce these cytokine levels only in the wild-type mice.
Key Signaling Pathways and Experimental Workflows
Visualizing the STING signaling pathway and the experimental workflow for antagonist validation provides a clear conceptual framework for designing and interpreting experiments.
Caption: Figure 1. Simplified diagram of the cGAS-STING signaling pathway.
Caption: Figure 2. Workflow for in vivo validation of a STING antagonist.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments cited in the validation of STING antagonists using knockout mice.
In Vitro Validation using Bone Marrow-Derived Macrophages (BMDMs)
Objective: To assess the ability of a STING antagonist to inhibit STING signaling in primary cells from WT mice and to confirm the lack of effect in cells from STING KO mice.
Materials:
-
Wild-type and STING KO mice (C57BL/6 background)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-cell conditioned medium (as a source of M-CSF)
-
STING agonist (e.g., 2'3'-cGAMP)
-
STING antagonist (test compound)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR master mix and primers for Ifnb1, Cxcl10, and a housekeeping gene (e.g., Gapdh)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IRF3 (Ser366), anti-IRF3, anti-p-TBK1 (Ser172), anti-TBK1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
BMDM Generation:
-
Harvest bone marrow from the femurs and tibias of WT and STING KO mice.
-
Culture bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate into macrophages.
-
-
Cell Treatment:
-
Plate BMDMs in 6-well plates.
-
Pre-treat the cells with the STING antagonist at various concentrations or a vehicle control for 1-2 hours.
-
Stimulate the cells with a fixed concentration of 2'3'-cGAMP (e.g., 1-5 µg/mL) for 4-6 hours (for RNA and protein analysis).
-
-
RT-qPCR Analysis:
-
Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR to measure the relative mRNA expression of Ifnb1 and Cxcl10, normalizing to the housekeeping gene.
-
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-IRF3 and p-TBK1 overnight at 4°C. Also probe for total IRF3, TBK1, and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
In Vivo Antagonist Validation
Objective: To determine the efficacy of a STING antagonist in a systemic inflammation model induced by a STING agonist in WT mice and to confirm its specificity using STING KO mice.
Materials:
-
Wild-type and STING KO mice (8-12 weeks old)
-
STING agonist (e.g., 2'3'-cGAMP or DMXAA)
-
STING antagonist (test compound)
-
Vehicle for antagonist and agonist
-
ELISA kits for mouse IFN-β and TNF-α
-
Materials for tissue collection and processing (as in the in vitro protocol)
Protocol:
-
Animal Grouping and Dosing:
-
Divide WT and STING KO mice into treatment groups (n=5-8 per group): Vehicle, Agonist only, Agonist + Antagonist.
-
Administer the STING antagonist or vehicle via an appropriate route (e.g., intraperitoneal (i.p.), oral gavage) at a predetermined time before the agonist challenge.
-
-
STING Agonist Challenge:
-
Administer the STING agonist (e.g., 2'3'-cGAMP, DMXAA) via i.p. injection to induce a systemic inflammatory response.
-
-
Sample Collection:
-
At a peak response time (e.g., 2-6 hours post-agonist challenge), collect blood via cardiac puncture or retro-orbital bleeding.
-
Isolate serum for cytokine analysis.
-
Euthanize the mice and harvest tissues such as the spleen and liver for protein and RNA analysis.
-
-
Cytokine Analysis:
-
Measure the concentrations of IFN-β and TNF-α in the serum using ELISA kits according to the manufacturer's instructions.
-
-
Tissue Analysis:
-
Process the spleen and liver for Western blot analysis of p-IRF3 and p-TBK1 and for RT-qPCR analysis of Ifnb1 and Cxcl10 mRNA levels, as described in the in vitro protocol.
-
Conclusion
The use of STING knockout mice is an indispensable tool for the validation of STING antagonists. By demonstrating a clear differential effect of a compound in wild-type versus STING-deficient systems, researchers can confidently establish the on-target activity of their potential therapeutic. The experimental frameworks provided in this guide offer a robust approach to generating the necessary data to support the development of novel and specific STING inhibitors for the treatment of inflammatory and autoimmune diseases.
References
- 1. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
Covalent vs. Non-covalent STING Inhibitors: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice between covalent and non-covalent inhibitors for the Stimulator of Interferon Genes (STING) pathway presents a critical decision in therapeutic design. This guide provides an objective comparison of their mechanisms, performance data, and the experimental protocols used for their characterization.
The STING signaling pathway is a crucial component of the innate immune system, detecting cytosolic DNA to trigger immune responses. However, its aberrant activation is implicated in various autoimmune and inflammatory diseases, making STING a prime therapeutic target. Small molecule inhibitors of STING are broadly categorized into two classes based on their binding mechanism: covalent and non-covalent. This guide explores the distinct advantages and disadvantages of each approach, supported by experimental data, to inform the selection and development of next-generation STING-targeted therapies.
At a Glance: Covalent vs. Non-covalent STING Inhibitors
| Feature | Covalent Inhibitors | Non-covalent Inhibitors |
| Mechanism of Action | Form a permanent, irreversible chemical bond with the target protein, typically a reactive cysteine residue. | Bind reversibly to the target protein through non-permanent interactions like hydrogen bonds and van der Waals forces. |
| Binding Site | Often target specific nucleophilic amino acids, such as Cys91 in the transmembrane domain of STING, to block post-translational modifications like palmitoylation.[1] | Typically compete with the endogenous ligand cGAMP for binding to the cyclic dinucleotide (CDN) pocket of STING.[2][3] |
| Potency & Duration | High potency and prolonged, often irreversible, duration of action due to the stable bond formation.[2] | Potency and duration are dependent on binding affinity and compound concentration; effects are reversible.[2] |
| Selectivity | Can achieve high selectivity by targeting unique, poorly conserved residues. | Selectivity depends on the specific interactions within the binding pocket. |
| Off-Target Effects | Potential for off-target modifications if the reactive "warhead" is not highly specific, which can lead to toxicity. | Off-target effects are generally concentration-dependent and reversible. |
| Dosing | May allow for lower or less frequent dosing due to prolonged target engagement. | Typically requires more frequent dosing to maintain therapeutic concentrations. |
| Drug Resistance | May be less susceptible to resistance from mutations that do not directly alter the targeted residue. | Can be more susceptible to resistance from mutations within the binding pocket that reduce binding affinity. |
Quantitative Comparison of STING Inhibitors
The following table summarizes key quantitative data for representative covalent and non-covalent STING inhibitors. IC50 (half-maximal inhibitory concentration) values are provided from various cellular assays, which are critical for assessing the potency of these compounds.
| Inhibitor | Class | Target | Mechanism | IC50 (Human Cells) | IC50 (Mouse Cells) | Key References |
| H-151 | Covalent | STING (Cys91) | Irreversibly binds to Cys91, blocking STING palmitoylation and clustering.[1] | 134.4 nM (HFFs) | 109.6 nM (BMDMs), 138 nM (MEFs) | [4] |
| C-176 | Covalent | STING (Cys91) | Covalently modifies Cys91, inhibiting STING activation. Less potent against human STING.[3] | Weakly active/inactive | Potent inhibitor | [3] |
| GHN105 | Covalent | STING (Cys91) | Orally bioavailable inhibitor that selectively engages Cys91. | 4.4 µM (THP-1) | Active in vivo | [5] |
| SN-011 | Non-covalent | STING (CDN Pocket) | Competes with cGAMP, locking STING in an inactive conformation.[6] | 502.8 nM (HFFs) | 107.1 nM (BMDMs), 127.5 nM (MEFs) | [4] |
| Compound 18 | Non-covalent | STING (CDN Pocket) | cGAMP competitive inhibitor. | 11 µM (THP-1) | Not Reported | [3] |
| Astin C | Non-covalent | STING (C-terminus) | Binds to the STING C-terminus, blocking IRF3 recruitment.[3] | Not Reported | 3.42 µM (MEFs) | [3] |
HFFs: Human Foreskin Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; MEFs: Mouse Embryonic Fibroblasts; THP-1: Human monocytic cell line.
Signaling Pathways and Mechanisms of Inhibition
To visualize the biological context and the distinct mechanisms of these inhibitors, the following diagrams are provided.
References
A Comparative Guide to STING Antagonists: STING Antagonist 1 vs. C-176
For Researchers, Scientists, and Drug Development Professionals
The STING (Stimulator of Interferon Genes) signaling pathway is a critical component of the innate immune system. Its activation triggers potent inflammatory responses necessary for host defense against pathogens and cancer. However, aberrant STING activation is implicated in the pathophysiology of various autoimmune and inflammatory diseases, driving the development of targeted STING inhibitors. This guide provides an objective comparison of a novel investigational molecule, "STING Antagonist 1," and the well-characterized inhibitor, C-176, with a focus on their performance based on available experimental data.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and C-176, highlighting their distinct potency and species selectivity.
| Feature | This compound | C-176 |
| Target | STING | Mouse STING (mSTING)[1] |
| Potency (IC50) | 3.8 nM (HTRF assay)[2] 31 nM (Whole-Cell Binding Assay)[2] | 1.14 µM (inhibition of NO production in LPS-induced RAW264.7 mouse macrophages)[3] |
| Species Selectivity | Active against human STING | Active against mouse STING; inactive against human STING[1] |
| Mechanism of Action | STING Antagonist | Covalent inhibitor of mSTING at Cys91, blocking palmitoylation[1][3] |
Mechanism of Action and Performance
This compound is a highly potent, non-covalent inhibitor of STING. With IC50 values in the low nanomolar range in both biochemical and cell-based assays, it represents a significant advancement in the development of STING-targeting therapeutics.[2] Its activity against human STING makes it a promising candidate for clinical development for a range of autoimmune and inflammatory conditions. The precise binding site and the full extent of its mechanism of action are currently under active investigation.
C-176 is a well-established tool compound for studying the role of STING in murine models of disease. It acts as a covalent inhibitor, irreversibly binding to cysteine 91 (Cys91) of mouse STING.[1][3] This covalent modification prevents the necessary palmitoylation of STING, a critical step for its downstream signaling activation.[1] Consequently, C-176 effectively blocks the production of type I interferons and other pro-inflammatory cytokines in mouse cells. A crucial distinction is its inactivity against human STING, which limits its direct therapeutic potential in humans but underscores its value in preclinical mouse studies.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to characterize these STING inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for STING Binding
This biochemical assay is used to determine the binding affinity of a compound to the STING protein.
-
Reagents: Recombinant human STING protein, a fluorescently labeled STING ligand (e.g., labeled cGAMP), and a FRET acceptor-labeled antibody specific for the STING protein.
-
Procedure:
-
The recombinant STING protein is incubated with the fluorescently labeled ligand and the acceptor-labeled antibody in a microplate.
-
Increasing concentrations of the test compound (e.g., this compound) are added to the wells.
-
The plate is incubated to allow binding to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Whole-Cell STING Binding Assay
This cell-based assay measures the ability of a compound to engage the STING target in a more physiologically relevant context.
-
Cell Lines: A human cell line endogenously expressing STING or engineered to overexpress it (e.g., THP-1 monocytes).
-
Procedure:
-
Cells are seeded in a microplate and incubated with a cell-permeable, fluorescently labeled STING ligand.
-
Increasing concentrations of the test compound are added to the cells.
-
After an incubation period, the cells are washed to remove unbound ligand.
-
The fluorescence intensity within the cells is measured using a high-content imager or flow cytometer.
-
-
Data Analysis: The IC50 value is determined by quantifying the reduction in intracellular fluorescence with increasing concentrations of the inhibitor.
STING-Mediated Nitric Oxide (NO) Production Assay (for C-176)
This assay assesses the functional consequence of STING inhibition in a relevant immune cell type.
-
Cell Line: RAW264.7 mouse macrophage cell line.
-
Procedure:
-
RAW264.7 cells are pre-treated with various concentrations of C-176 for a defined period.
-
The cells are then stimulated with a STING agonist (e.g., cGAMP) or a TLR4 agonist like lipopolysaccharide (LPS) which also engages STING signaling.
-
After 24 hours, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of nitrite production.[3]
Visualizations
STING Signaling Pathway and Inhibitor Action
Figure 1. STING Signaling Pathway and Points of Inhibition
Comparative Experimental Workflow for Inhibitor Characterization
Figure 2. Comparative Workflow for STING Inhibitor Evaluation
References
Efficacy of STING Antagonists in Cells with Constitutively Active STING Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of the Stimulator of Interferon Genes (STING) pathway, driven by constitutively active mutants, is a key factor in the pathogenesis of severe autoinflammatory diseases such as STING-associated vasculopathy with onset in infancy (SAVI). This guide provides an objective comparison of the efficacy of STING antagonists in cellular models expressing these pathogenic mutants, with a focus on "STING antagonist 1" and other notable alternatives. The information presented is supported by experimental data to aid in the evaluation of potential therapeutic agents.
Quantitative Efficacy of STING Antagonists
The development of small molecule inhibitors targeting STING has provided promising candidates for treating conditions driven by its overactivation. Below is a summary of the in vitro efficacy of various STING antagonists against wild-type and constitutively active STING mutants.
| Antagonist | Target | Cell Line | Assay | IC50 Value | Reference |
| STING antagonist-1 | STING | - | HTRF | 3.8 nM | [1] |
| HWBA | 31 nM | [1] | |||
| SN-011 | Human STING | Human Foreskin Fibroblasts (HFFs) | Ifnb mRNA expression (2'3'-cGAMP stimulated) | 502.8 nM | [2] |
| Mouse STING | Mouse Embryonic Fibroblasts (MEFs) | Ifnb mRNA expression (2'3'-cGAMP stimulated) | 127.5 nM | [2] | |
| Mouse STING | Bone Marrow-Derived Macrophages (BMDMs) | Ifnb mRNA expression (2'3'-cGAMP stimulated) | 107.1 nM | [2] | |
| H-151 | Human STING | Human Foreskin Fibroblasts (HFFs) | Ifnb mRNA expression (2'3'-cGAMP stimulated) | 134.4 nM | [2] |
| Mouse STING | Mouse Embryonic Fibroblasts (MEFs) | Ifnb mRNA expression (2'3'-cGAMP stimulated) | 138 nM | [2] | |
| Mouse STING | Bone Marrow-Derived Macrophages (BMDMs) | Ifnb mRNA expression (2'3'-cGAMP stimulated) | 109.6 nM | [2] | |
| Nitro-fatty acids (NO2-FA) | STING (V147L, N154S, V155M mutants) | Fibroblasts | Type I IFN expression | - | [3] |
| BB-Cl-amidine | STING | CD14+ monocytes | IFNβ induction | - | [4] |
Note: HTRF (Homogeneous Time-Resolved Fluorescence), HWBA (Homogeneous Western Blotting Assay), IC50 (half-maximal inhibitory concentration). A lower IC50 value indicates higher potency.
A study on the novel STING inhibitor, SN-011, demonstrated its potent inhibitory effects on the spontaneous activation of several SAVI-associated human STING mutants, including N154S and V155M, when expressed in HEK293T cells.[2] Treatment with SN-011 strongly inhibited the elevated messenger RNA (mRNA) levels of IFNB, CXCL10, and TNFA, which are downstream targets of the activated STING pathway.[2] This suggests that SN-011 can effectively counteract the pathogenic activity of these mutants.[2]
Signaling Pathways and Experimental Workflow
To understand the mechanism of STING activation and its inhibition, it is crucial to visualize the signaling cascade and the experimental procedures used to assess antagonist efficacy.
Caption: The cGAS-STING signaling pathway leading to type I interferon production.
The efficacy of STING antagonists against constitutively active mutants is often evaluated using an in vitro cellular assay. The general workflow is depicted below.
Caption: A generalized experimental workflow for testing STING inhibitors.
Mechanism of Action of STING Antagonists
STING antagonists can be broadly categorized based on their mechanism of inhibition. Some, like SN-011, are competitive inhibitors that bind to the cyclic dinucleotide (CDN) binding pocket of STING, thereby preventing its activation and subsequent oligomerization.[2] Others, such as H-151, are covalent inhibitors that target specific cysteine residues (e.g., Cys91) in the transmembrane domain of STING.[5] This covalent modification blocks the palmitoylation of STING, a critical step for its translocation to the Golgi and the recruitment of downstream signaling molecules.[5]
Caption: Two primary mechanisms by which small molecules inhibit STING activation.
Experimental Protocols
Cell Culture and Transfection
HEK293T cells, which do not endogenously express STING, are a commonly used cell line for these studies.[6][7]
-
Cell Seeding: HEK293T cells are seeded in 24-well plates at a density that allows for approximately 70-80% confluency at the time of transfection.
-
Transfection: Cells are transfected with plasmids encoding wild-type or constitutively active human STING mutants (e.g., N154S, V155M) using a suitable transfection reagent.[7] For reporter assays, a plasmid containing an IFN-β promoter-driven luciferase reporter is co-transfected.[8]
Antagonist Treatment
-
Pre-incubation: Following transfection (typically 12-24 hours), the cell culture medium is replaced with fresh medium containing the STING antagonist at various concentrations.[2] A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Cells are incubated with the antagonist for a predetermined period (e.g., 9 hours) to allow for target engagement and inhibition.[2]
Analysis of STING Pathway Activation
1. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and complementary DNA (cDNA) is synthesized.
-
qPCR: The expression levels of STING target genes, such as IFNB1, CXCL10, and TNFA, are quantified by qPCR.[2] Gene expression is normalized to a housekeeping gene (e.g., GAPDH). The fold change in mRNA expression relative to the vehicle-treated control is calculated to determine the inhibitory effect of the antagonist.
2. Western Blotting
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of STING, TBK1, and IRF3, as well as total protein levels for loading controls. This allows for the direct assessment of the phosphorylation status of key signaling intermediates.
3. IFN-β Reporter Assay
-
Cell Lysis: After treatment, cells are lysed.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The reduction in luciferase activity in antagonist-treated cells compared to vehicle-treated cells indicates the inhibition of STING-dependent IFN-β promoter activation.[8]
Conclusion
The available data indicate that several small molecule antagonists can effectively inhibit the signaling of constitutively active STING mutants. Notably, compounds like SN-011 have demonstrated potent, low nanomolar efficacy in cellular models of SAVI, representing a promising avenue for therapeutic development.[2] The choice of an antagonist for further investigation will depend on its specific mechanism of action, potency against human STING variants, and overall pharmacological properties. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of novel STING inhibitors.
References
- 1. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human STING Is Regulated by an Autoinhibitory Mechanism for Type I Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of STING Antagonist 1
For Immediate Implementation by Laboratory Personnel
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of STING (Stimulator of Interferon Genes) antagonist 1, a compound utilized in vital research into autoimmune and inflammatory diseases.[1] Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards.
While specific toxicological properties of many novel research compounds like STING antagonist 1 may not be fully elucidated, it is imperative to treat them as potentially hazardous.[2][3] Therefore, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be handled as hazardous chemical waste.
I. Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the following personal protective equipment must be worn to prevent accidental exposure:
-
Protective Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Lab Coat: A lab coat provides a necessary barrier to protect clothing and skin.
-
Eye Protection: Safety glasses or goggles are required to shield the eyes from potential splashes.
In the event of accidental exposure, refer to the first aid measures outlined in Table 1.
| Exposure Route | Immediate First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[4] |
| Skin Contact | Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[4] |
| Inhalation | Move the individual to an area with fresh air. If breathing becomes difficult, trained personnel may administer oxygen. Seek medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. If the individual feels unwell, seek immediate medical attention.[2] |
Table 1: First Aid Measures for Accidental Exposure to this compound
II. Step-by-Step Disposal Procedure
The disposal of this compound and associated waste must be conducted in a systematic and contained manner. The following workflow outlines the necessary steps from waste generation to final collection.
Caption: Workflow for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify: All materials that have come into contact with this compound are to be considered hazardous waste. This includes unused or unwanted pure compound, stock solutions, experimental solutions, and contaminated labware (e.g., pipette tips, tubes, gloves, bench paper).[3]
-
Segregate: It is critical to segregate this compound waste from all other waste streams. Do not mix it with non-hazardous trash, sharps containers, or biohazardous waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3] Proper segregation is vital to prevent dangerous chemical reactions and ensure the waste is handled correctly.[5]
2. Containerization:
-
Primary Containers: Use dedicated, leak-proof containers that are chemically compatible with this compound and any solvents used.[5] Plastic containers are often preferred.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealable container.
-
Solid Waste: Contaminated solid items such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled, puncture-resistant container.[3]
-
Empty Original Containers: Even an empty container of this compound must be disposed of as hazardous waste unless it has been triple-rinsed, with the rinsate collected as hazardous waste.[7][8]
3. Labeling:
-
Proper labeling is a critical safety and compliance measure. Each waste container must be clearly and securely labeled.
-
The label must include:
-
The words "Hazardous Waste" .[5]
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[5]
-
A list of all chemical constituents in the container, including solvents and their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).[5]
-
The name and contact information of the principal investigator.[5]
-
The specific laboratory or room number.[5]
-
4. Storage:
-
Waste containers must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][9]
-
Ensure all waste containers are kept tightly sealed except when actively adding waste.[6][7] This prevents the release of vapors and potential spills.
-
Use secondary containment, such as a larger, chemically resistant bin or tray, for all liquid hazardous waste containers to contain any potential leaks.[5][7]
5. Final Disposal:
-
Do not dispose of this compound down the sink or in the regular trash. [7][8] Sewer and landfill disposal of such chemicals is prohibited.[5][8]
-
Evaporation of chemical waste, even within a fume hood, is not an acceptable disposal method.[8]
-
Once a waste container is full, or within the time limits specified by your institution (e.g., six months to one year), arrange for its disposal.[5][6]
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent office to request a hazardous waste pickup.[7][8] Follow their specific procedures for scheduling a collection.
By adhering to these comprehensive procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling STING antagonist 1
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling STING Antagonist 1. As an investigational compound with potentially potent biological activity, adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound should be handled as a potent, potentially hazardous substance. All operations involving the compound, including weighing, reconstitution, and addition to assays, must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's Environmental Health and Safety (EHS) department for detailed protocols.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves. | Provides a barrier against direct skin contact and minimizes contamination in case of a breach in the outer glove.[1][5] |
| Eye Protection | Chemical safety goggles or a full-face shield. Must comply with ANSI Z87.1 or equivalent standards. | Protects eyes from splashes, aerosols, and airborne particles of the compound.[2][3] |
| Body Protection | A dedicated lab coat, preferably disposable or made of a low-permeability material. | Prevents contamination of personal clothing and skin.[2][5] |
| Respiratory Protection | An N95 respirator or higher, as determined by a risk assessment, especially when handling the powdered form of the compound. | Minimizes the risk of inhaling fine particles of the potent compound.[4] |
Operational Plan: Experimental Workflow
The following is a general experimental workflow for assessing the in vitro activity of this compound. This protocol is a template and should be adapted to specific experimental needs.
This protocol outlines the steps to measure the inhibitory effect of this compound on the production of IFN-β in a human monocyte cell line (THP-1) following stimulation with a STING agonist.
Materials:
-
THP-1 cells
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).[6]
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Incubate for 1-2 hours.[6]
-
STING Pathway Stimulation: Prepare a solution of 2'3'-cGAMP in culture medium. Add the cGAMP solution to the wells to achieve a final concentration known to induce a robust response (e.g., 1-10 µg/mL).[6]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[6]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.[6]
-
ELISA: Measure the concentration of IFN-β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway and the proposed point of inhibition by this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[1][7] Proper segregation and disposal are critical to ensure personnel safety and environmental protection.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated items (gloves, pipette tips, vials, bench paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][7] |
| Liquid Waste | All solutions containing this compound (stock solutions, cell culture media, assay buffers) must be collected in a sealed, properly labeled, and leak-proof hazardous waste container.[1][7] |
| Unused/Expired Compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.[7] |
Waste Container Labeling: All hazardous waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Potent Compound," "Chemical Irritant")
-
The date of accumulation
Waste Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
